molecular formula C19H24N2O4 B15618684 Formoterol-D6

Formoterol-D6

Cat. No.: B15618684
M. Wt: 350.4 g/mol
InChI Key: BPZSYCZIITTYBL-WPNIJWHQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formoterol-D6 is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1,1,1-trideuterio-3-[4-(trideuteriomethoxy)phenyl]propan-2-yl]amino]ethyl]phenyl]formamide

InChI

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1/i1D3,2D3

InChI Key

BPZSYCZIITTYBL-WPNIJWHQSA-N

Origin of Product

United States

Foundational & Exploratory

What is Formoterol-D6 and its primary research use

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Formoterol-D6, a deuterated isotopologue of the long-acting β2-adrenergic agonist, Formoterol. Primarily synthesized for use in research and development, this compound serves as a critical tool in the bioanalysis of Formoterol, facilitating highly accurate and precise quantification in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies involving Formoterol.

Core Concepts: The Role of a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for analyte quantification. This compound is chemically identical to Formoterol, with the exception that six hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution results in a mass shift that is readily detectable by a mass spectrometer, allowing it to be distinguished from the unlabeled analyte.

The fundamental principle behind using this compound as an internal standard is that it mimics the behavior of the analyte (Formoterol) throughout the entire analytical process, including sample preparation, chromatography, and ionization. By adding a known concentration of this compound to a sample at the beginning of the workflow, any variability or loss of the analyte during these steps will be mirrored by the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out experimental variations and leading to highly reliable data.

Primary Research Use: Bioanalytical Quantification

The principal application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Formoterol in biological samples such as plasma, serum, and urine.[1][2][3] Due to Formoterol's high potency and consequently low therapeutic dosage, its concentrations in systemic circulation are extremely low, often in the picogram per milliliter (pg/mL) range.[1] This necessitates highly sensitive and specific analytical methods, for which LC-MS/MS with a SIL-IS like this compound is ideally suited.

The use of this compound is crucial for:

  • Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of Formoterol.

  • Bioequivalence (BE) Studies: Comparing the bioavailability of different formulations of Formoterol.

  • Doping Control: Quantifying Formoterol in athletes' urine to ensure compliance with anti-doping regulations.[3]

  • Toxicology Studies: Measuring Formoterol levels in preclinical and clinical safety assessments.

Quantitative Data Summary

The following tables summarize the key chemical and analytical properties of this compound and its parent compound, Formoterol.

Table 1: Chemical Properties

PropertyThis compoundFormoterol
Chemical Formula C₁₉H₁₈D₆N₂O₄C₁₉H₂₄N₂O₄
Molecular Weight ~350.44 g/mol [4]~344.41 g/mol
Monoisotopic Mass 350.2113 Da[4]344.1736 Da
Synonyms (±)this compound, d6-FormoterolN-(2-Hydroxy-5-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide

Table 2: Mass Spectrometric Parameters for Quantification

The following Multiple Reaction Monitoring (MRM) transitions are commonly used for the quantification of Formoterol and this compound in positive electrospray ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 351.0152.0
Formoterol 345.35149.1

Experimental Protocol: Quantification of Formoterol in Human Plasma

This section outlines a representative experimental protocol for the quantification of Formoterol in human plasma using this compound as an internal standard, based on methodologies described in the scientific literature.

Materials and Reagents
  • Formoterol reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Ammonium (B1175870) formate

  • Formic acid

  • Water (deionized, 18 MΩ·cm or higher)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of Formoterol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the Formoterol stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for spiking into blank plasma to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration appropriate for spiking into all samples (e.g., 0.5 µg/mL).[3]

  • Calibration Curve and QC Samples: Spike blank human plasma with the Formoterol working standard solutions to create a calibration curve covering the expected concentration range (e.g., 0.2 to 100 pg/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Solid-Phase Extraction Example)
  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the this compound internal standard working solution.

  • Pre-treatment: Add 200 µL of an extraction buffer to enhance analyte binding to the SPE cartridge.

  • Conditioning: Condition the SPE cartridges (e.g., cation-exchange) with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge and allow it to pass through under gravity.

  • Washing: Wash the cartridge with 1 mL of 0.05% ammonia (B1221849) in water, followed by 1 mL of water to remove interferences.

  • Elution: Elute Formoterol and this compound from the cartridge with 0.2 mL of 10% acetonitrile in water.

  • The eluate is then transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is commonly used.

    • Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate (B1210297) in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient Elution: A gradient program is employed, starting with a low percentage of mobile phase B and increasing to a high percentage over several minutes to ensure separation of the analytes from matrix components.

    • Column Temperature: Maintained at a constant temperature, for example, 50°C, to ensure reproducible retention times.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Formoterol: Monitor the transition from the precursor ion (m/z 345.35) to the product ion (m/z 149.1).

      • This compound: Monitor the transition from the precursor ion (m/z 351.0) to the product ion (m/z 152.0).

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity for both analytes.

Data Analysis and Quantification
  • Integrate the peak areas for the specified MRM transitions of Formoterol and this compound.

  • Calculate the peak area ratio (Formoterol peak area / this compound peak area) for each sample.

  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Determine the concentration of Formoterol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow for Bioanalysis of Formoterol

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Spike with This compound (IS) plasma_sample->add_is extraction Solid-Phase or Liquid-Liquid Extraction add_is->extraction elution Elution / Reconstitution extraction->elution lc_separation LC Separation (C18 Column) elution->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Elute peak_integration Peak Area Integration ms_detection->peak_integration Acquire Data ratio_calculation Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calculation calibration_curve Calibration Curve Construction ratio_calculation->calibration_curve quantification Quantify Unknown Sample Concentration calibration_curve->quantification

Caption: Workflow for Formoterol quantification using this compound.

Logical Relationship of Analyte and Internal Standard

logical_relationship cluster_compounds Compounds in Sample cluster_processing Analytical Process cluster_output Output Signals formoterol Formoterol (Analyte) sample_prep Sample Preparation formoterol->sample_prep formoterol_d6 This compound (Internal Standard) formoterol_d6->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms formoterol_signal Formoterol Signal lc_ms->formoterol_signal formoterol_d6_signal This compound Signal lc_ms->formoterol_d6_signal quantification Quantification (Ratio) formoterol_signal->quantification formoterol_d6_signal->quantification

Caption: Role of this compound as an internal standard for quantification.

References

The Core Mechanism of Formoterol and the Indispensable Role of Formoterol-D6: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Formoterol (B127741), a widely prescribed long-acting beta-2 adrenergic agonist (LABA). It delves into the molecular signaling pathways that lead to its therapeutic effects in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Furthermore, this guide elucidates the critical role of its deuterated analog, Formoterol-D6, in the bioanalytical assays essential for drug development and clinical research.

Formoterol: A Potent and Rapid-Acting Long-Acting Beta-2 Agonist

Formoterol is a synthetic phenylethanolamine derivative that functions as a highly potent and selective agonist for the beta-2 adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3] A key clinical advantage of formoterol is its unique combination of a rapid onset of action, comparable to short-acting beta-2 agonists (SABAs), and a long duration of action of up to 12 hours.[4] This dual characteristic makes it suitable for both maintenance therapy and, in some formulations, as a reliever medication.[5]

Physicochemical Properties and Pharmacokinetics

Formoterol is administered as a racemic mixture of its (R,R)- and (S,S)-enantiomers, with the (R,R)-enantiomer being the active component.[6][7] Its moderate lipophilicity allows for retention in the cell membrane, contributing to its long duration of action. Following inhalation, Formoterol is rapidly absorbed and exerts its effects locally in the lungs.

Mechanism of Action: The Beta-2 Adrenergic Signaling Cascade

The therapeutic effects of Formoterol are mediated through its interaction with the beta-2 adrenergic receptor, primarily located on the surface of airway smooth muscle cells.[8] Activation of this receptor initiates a well-defined signaling cascade, leading to bronchodilation.

Receptor Binding and G-Protein Activation

As a β2-AR agonist, Formoterol binds to the receptor, inducing a conformational change. This change facilitates the coupling of the receptor to a stimulatory G-protein, Gs.[9] The activated Gs-protein then releases its α-subunit (Gαs), which in turn activates the enzyme adenylyl cyclase.[10][11]

cAMP Production and Protein Kinase A (PKA) Activation

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[10] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), a key downstream effector in this pathway.[1][12]

Downstream Effects of PKA and Smooth Muscle Relaxation

Activated PKA phosphorylates several intracellular target proteins, culminating in the relaxation of airway smooth muscle.[2][13] The primary mechanisms include:

  • Inhibition of Myosin Light-Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating the myosin light chain, a critical step in muscle contraction.[13][14]

  • Modulation of Ion Channels: PKA can phosphorylate and activate large-conductance calcium-activated potassium (BKCa) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces calcium influx through voltage-gated calcium channels, further promoting relaxation.[10][14]

  • Decreased Intracellular Calcium: Formoterol has been shown to decrease the frequency of calcium oscillations in airway smooth muscle cells, a key driver of contraction.[6][12] This is achieved by reducing the sensitivity of the contractile apparatus to calcium and, at higher concentrations, by inhibiting calcium release from intracellular stores.[6][12]

The intricate signaling pathway of Formoterol is depicted in the following diagram:

Formoterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Formoterol Formoterol B2AR Beta-2 Adrenergic Receptor (β2-AR) Formoterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active Inhibits Ca_channels Ca2+ Channels PKA_active->Ca_channels Inhibits K_channels K+ Channels PKA_active->K_channels Activates MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Muscle Contraction MLCK_active->Contraction Promotes Relaxation Muscle Relaxation MLCK_inactive->Relaxation Ca_channels->Contraction Promotes K_channels->Relaxation Promotes

Figure 1: Formoterol Signaling Pathway

Quantitative Pharmacology of Formoterol

The potency and efficacy of Formoterol at the beta-2 adrenergic receptor have been quantified in various in vitro studies. The following table summarizes key binding affinity (Ki) and functional potency (EC50) values.

ParameterValueDescriptionReference(s)
Binding Affinity (Ki)
pKi (human β2-AR)7.59 - 8.59Negative logarithm of the inhibition constant, indicating high binding affinity.[15]
Ki (human β2-AR)2.6 - 26 nMInhibition constant, representing the concentration of Formoterol required to occupy 50% of the receptors.[15]
Functional Potency (EC50)
pEC50 (cAMP accumulation)8.1 - 8.89Negative logarithm of the half-maximal effective concentration for cAMP production.[15]
EC50 (cAMP accumulation)1.3 - 7.94 nMThe concentration of Formoterol that produces 50% of the maximal response in cAMP accumulation assays.[15]

The Role of this compound in Bioanalysis

An Essential Internal Standard

This compound is a stable isotope-labeled (deuterated) version of Formoterol. In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS).[16] Its chemical and physical properties are nearly identical to Formoterol, meaning it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass (due to the deuterium (B1214612) atoms) allows it to be distinguished from the unlabeled Formoterol by the mass spectrometer.

The use of a stable isotope-labeled internal standard is crucial for:

  • Accurate Quantification: It compensates for variations in sample extraction, matrix effects, and instrument response, leading to more precise and accurate measurements of Formoterol concentrations in biological samples.

  • Method Robustness: It enhances the reliability and reproducibility of the bioanalytical method.

Experimental Protocols: Quantification of Formoterol in Human Plasma using LC-MS/MS with this compound

The following section outlines a typical experimental protocol for the quantification of Formoterol in human plasma, a critical procedure in pharmacokinetic studies.

Materials and Reagents
  • Formoterol reference standard

  • This compound internal standard

  • Human plasma (K2-EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis WCX) or liquid-liquid extraction (LLE) solvents (e.g., tert-butyl methyl ether)

Sample Preparation (Solid-Phase Extraction Example)
  • Spiking: To a known volume of human plasma (e.g., 200 µL), add the this compound internal standard solution. For calibration standards and quality control samples, also add the appropriate concentrations of the Formoterol working standard.

  • Pre-treatment: Add an extraction buffer (e.g., 200 µL) to the plasma samples.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with methanol (e.g., 1 mL) followed by water (e.g., 1 mL).

  • Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with a solution to remove interferences (e.g., 1 mL of 0.05% ammonia (B1221849) in water).

  • Elution: Elute Formoterol and this compound from the cartridges using an appropriate elution solvent (e.g., 0.2 mL of 10% acetonitrile in water).

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

The workflow for this experimental protocol is visualized below:

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Plasma Human Plasma Sample Spike_IS Spike with this compound (IS) Plasma->Spike_IS Spike_Std Spike with Formoterol Standard (for Calibrators/QCs) Spike_IS->Spike_Std Pretreat Sample Pre-treatment Spike_IS->Pretreat Spike_Std->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elution Elution SPE->Elution Evap_Recon Evaporation & Reconstitution Elution->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Figure 2: Bioanalytical Workflow
LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Optimized for the column dimensions.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Formoterol: Monitor the transition of the precursor ion (M+H)+ to a specific product ion.

      • This compound: Monitor the transition of its corresponding precursor ion to a specific product ion.

Data Analysis

The concentration of Formoterol in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of Formoterol.

Conclusion

Formoterol's efficacy as a bronchodilator stems from its specific interaction with the beta-2 adrenergic receptor and the subsequent activation of the cAMP-PKA signaling pathway, leading to airway smooth muscle relaxation. Understanding this intricate mechanism at a molecular level is paramount for the development of novel and improved respiratory therapeutics. The use of this compound as an internal standard in bioanalytical methods like LC-MS/MS is indispensable for obtaining the accurate and reliable pharmacokinetic data required to support these drug development efforts. This guide provides a foundational understanding of these core principles for researchers and scientists in the field.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Formoterol-D6 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Formoterol-D6 fumarate (B1241708), a deuterated analog of the long-acting β2-adrenergic receptor agonist, Formoterol (B127741). This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available data on its properties, analytical methodologies, and biological context.

Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound Fumarate

PropertyValueSource
Chemical Name N-(2-Hydroxy-5-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl-1,1,2,3,3,3-d6)amino)ethyl)phenyl)formamide fumarateSynZeal
Molecular Formula C₁₉H₁₈D₆N₂O₄ · C₄H₄O₄VIVAN Life Sciences[1]
Molecular Weight 466.51 g/mol VIVAN Life Sciences[1]
Appearance White to Pale Beige SolidPharmaffiliates
Purity >95% (by HPLC)LGC Standards[2], ARTIS STANDARDS[3]
Storage Conditions 2-8°C, RefrigeratorPharmaffiliates

Table 2: Physical Properties of Formoterol Fumarate (Non-Deuterated Analog)

PropertyValueSource
Melting Point Approximately 138°C (with decomposition)Japanese Pharmacopoeia[4]
Solubility Freely soluble in acetic acid (100), soluble in methanol, very slightly soluble in water and in ethanol (B145695) (95), and practically insoluble in diethyl ether.Japanese Pharmacopoeia[4]
UV λmax 214 nm in phosphate (B84403) buffer (pH 3), 217 nm and 252 nm in methanol.Impactfactor[5], NOPR

Mechanism of Action and Signaling Pathway

Formoterol, and by extension its deuterated analog, is a potent and selective long-acting β2-adrenergic receptor agonist. Its therapeutic effect, primarily bronchodilation, is mediated through the activation of β2-adrenergic receptors in the smooth muscle cells of the airways.

Upon binding to the β2-adrenergic receptor, Formoterol initiates a signaling cascade that leads to the relaxation of bronchial smooth muscle. This pathway is crucial for its clinical efficacy in the management of asthma and chronic obstructive pulmonary disease (COPD).

Formoterol_Signaling_Pathway Formoterol This compound Fumarate Beta2AR β2-Adrenergic Receptor Formoterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle Leads to

Figure 1: Signaling pathway of Formoterol.

Experimental Protocols

While specific validated experimental protocols for this compound fumarate are not widely published, the analytical methods for its non-deuterated counterpart are well-established and can be readily adapted. The primary methods for the analysis and quantification of Formoterol are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Representative HPLC Method for Quantification

This protocol is based on established methods for the analysis of Formoterol fumarate and is suitable for determining the purity and concentration of this compound fumarate.

HPLC_Workflow Start Start: Sample Preparation Standard_Prep Prepare Standard Solution (this compound Fumarate in Diluent) Start->Standard_Prep Sample_Prep Prepare Sample Solution (e.g., from bulk drug or formulation) Start->Sample_Prep Injection Inject Standard and Sample Solutions Standard_Prep->Injection Sample_Prep->Injection HPLC_System HPLC System Setup Column Column: C18 (e.g., 150 x 4.6 mm, 5 µm) Mobile_Phase Mobile Phase: e.g., Acetonitrile:Phosphate Buffer (pH adjusted) Flow_Rate Flow Rate: e.g., 1.0 mL/min Detection Detection: UV at ~214 nm Chromatogram Acquire Chromatograms Injection->Chromatogram Analysis Data Analysis: - Integrate Peak Areas - Calculate Concentration Chromatogram->Analysis End End: Report Results Analysis->End

Figure 2: Workflow for HPLC analysis.

Methodology Details:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.[6]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) is common. The pH of the buffer is a critical parameter and should be optimized.[6][7]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[5][6]

    • Detection: UV detection at the λmax of Formoterol (around 214 nm) is appropriate.[5]

  • Standard Preparation: A stock solution of this compound fumarate of known concentration is prepared in a suitable diluent (e.g., the mobile phase). A series of dilutions are then made to create a calibration curve.

  • Sample Preparation: The sample containing this compound fumarate is dissolved in the diluent to a concentration that falls within the range of the calibration curve.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Representative UV-Visible Spectrophotometry Method for Quantification

This method is a simpler, though potentially less specific, alternative to HPLC for the quantification of this compound fumarate in bulk or simple formulations.

Methodology Details:

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which this compound fumarate is soluble and that is transparent in the UV region of interest (e.g., phosphate buffer pH 3 or methanol).[5]

  • Procedure:

    • Determination of λmax: A dilute solution of this compound fumarate in the chosen solvent is scanned across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is expected to be around 214 nm.[5]

    • Calibration Curve: A series of standard solutions of this compound fumarate with known concentrations are prepared. The absorbance of each standard is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration.

    • Sample Analysis: The sample solution is prepared by dissolving a known weight of the substance in the solvent to a concentration expected to be within the linear range of the calibration curve. The absorbance of the sample solution is measured at the λmax.

    • Calculation: The concentration of this compound fumarate in the sample is determined using the equation of the line from the calibration curve.

Concluding Remarks

This technical guide consolidates the currently available information on the physical and chemical characteristics of this compound fumarate. While there are data gaps, particularly concerning specific experimental physical constants for the deuterated analog, the provided information on its chemical properties, mechanism of action, and adaptable analytical methods offers a solid foundation for researchers and drug development professionals. The established analytical protocols for the non-deuterated form provide a clear and reliable starting point for the development and validation of methods for this compound fumarate. As with any stable isotope-labeled compound, its primary utility lies in its application as an internal standard in quantitative bioanalytical assays, where its chemical and physical similarity to the parent drug, combined with its distinct mass, is highly advantageous.

References

The Gold Standard: A Technical Guide to the Use of Deuterated Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, achieving the highest degree of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of sensitive and selective quantification of small molecules in complex biological matrices. However, the reliability of LC-MS/MS data is critically dependent on the ability to correct for inevitable variations during sample preparation and analysis. This in-depth technical guide explores the theory, application, and best practices for the use of deuterated internal standards, the undisputed gold standard for robust and reliable LC-MS/MS quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by its heavier, non-radioactive isotope, deuterium (B1214612) (²H or D).[1][2] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical process.[3][4]

By introducing a known amount of the deuterated standard into a sample at the earliest possible stage of preparation, it serves as a near-perfect surrogate for the analyte.[3] Any variability encountered during sample extraction, handling, and injection, as well as fluctuations in ionization efficiency within the mass spectrometer, will affect both the analyte and the deuterated standard to the same extent.[5][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[5]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers significant advantages over other types of internal standards, such as structural analogs.[6][7] Their ability to closely mimic the analyte's behavior leads to superior compensation for common analytical challenges.[8]

  • Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix, are a major source of inaccuracy in LC-MS/MS.[9][10] Because a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[6][11]

  • Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are effectively corrected for, as the deuterated standard is subject to the same physical and chemical processes as the analyte.[12]

  • Improved Accuracy and Precision: By minimizing the impact of various sources of error, deuterated standards significantly enhance the accuracy and precision of quantitative results, which is critical for regulatory submissions and clinical studies.[7][8]

Data Presentation: Quantitative Performance

The superior performance of deuterated internal standards is evident in the validation data of bioanalytical methods. The following tables summarize the performance characteristics of an LC-MS/MS method for the simultaneous quantification of five immunosuppressant drugs using their respective deuterated internal standards.[8]

Table 1: Linearity and Lower Limits of Quantification (LLOQ) [8]

AnalyteCalibration RangeLLOQAccuracy at LLOQ (%)Precision at LLOQ (%CV)
Cyclosporine A2 - 1250 ng/mL2 ng/mL10414.7
Tacrolimus0.5 - 42.2 ng/mL0.5 ng/mL11812.9
Sirolimus0.6 - 49.2 ng/mL0.6 ng/mL11211.5
Everolimus0.5 - 40.8 ng/mL0.5 ng/mL11513.8
Mycophenolic Acid0.01 - 7.5 µg/mL0.01 µg/mL1099.8

Table 2: Intra- and Inter-Assay Precision and Accuracy [8]

AnalyteConcentration LevelIntra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
Cyclosporine A Low5.61037.8101
Medium3.91025.5100
High2.11014.299
Tacrolimus Low8.21089.5105
Medium4.51046.8102
High3.11015.399
Sirolimus Low7.51108.9107
Medium5.11057.2103
High3.81026.1100
Everolimus Low9.111210.3109
Medium6.21068.5104
High4.51036.7101
Mycophenolic Acid Low6.81058.1103
Medium4.21026.5100
High2.91005.198

Table 3: Recovery [8]

AnalyteMean Recovery (%)
Cyclosporine A81.2
Tacrolimus78.5
Sirolimus76.6
Everolimus79.3
Mycophenolic Acid84.0

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful implementation of deuterated standards in a regulated bioanalytical environment.

Protocol 1: Sample Preparation for Immunosuppressant Quantification in Whole Blood[8]
  • Sample Thawing and Mixing: Allow whole blood samples, calibrators, and quality controls (QCs) to thaw completely at room temperature. Vortex mix for at least 15 seconds to ensure homogeneity.

  • Aliquoting: Pipette 50 µL of each sample, calibrator, and QC into a 1.5 mL microcentrifuge tube.

  • Addition of Internal Standard and Protein Precipitation: Add 100 µL of a protein precipitation solution (containing zinc sulfate (B86663) in methanol) which includes the deuterated internal standards for Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus at their respective working concentrations. For Mycophenolic Acid, a separate precipitation step is performed on plasma using a similar solution containing its deuterated internal standard.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 20 seconds to ensure complete protein precipitation. Centrifuge the samples at 13,000 x g for 5 minutes at room temperature.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis[8]
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to achieve separation of the analytes.

    • Flow Rate: A typical flow rate is 0.4 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored. These transitions are optimized during method development to ensure specificity and sensitivity.

Protocol 3: Bioanalytical Method Validation - Matrix Effect Evaluation[13]
  • Objective: To assess the ability of the deuterated internal standard to compensate for matrix-induced ion suppression or enhancement.

  • Procedure:

    • Obtain blank biological matrix (e.g., plasma) from at least six different sources.

    • Prepare three sets of samples for each matrix source:

      • Set A (Neat Solution): Analyte and deuterated internal standard in a clean solvent (e.g., mobile phase).

      • Set B (Post-Extraction Spike): Extract blank matrix and then spike the extract with the analyte and deuterated internal standard.

      • Set C (Pre-Extraction Spike): Spike blank matrix with the analyte and deuterated internal standard before extraction.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for each source by comparing the peak area of the analyte in Set B to that in Set A.

    • Calculate the IS-Normalized MF by dividing the MF of the analyte by the MF of the deuterated internal standard for each source.

    • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%. A low CV indicates effective compensation for matrix variability.

Mandatory Visualization

Diagrams are essential for visualizing complex biological processes and analytical workflows. The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Drug Oxidized_Metabolite Oxidized Metabolite (More Polar) Drug->Oxidized_Metabolite Oxidation, Hydroxylation, etc. Excretion Excretion Drug->Excretion Direct Excretion (Unchanged Drug) CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2D6) CYP450->Oxidized_Metabolite Conjugated_Metabolite Conjugated Metabolite (Water-Soluble) Oxidized_Metabolite->Conjugated_Metabolite Glucuronidation, Sulfation, etc. Conjugation_Enzyme Conjugation Enzyme (e.g., UGT, SULT) Conjugation_Enzyme->Conjugated_Metabolite Conjugated_Metabolite->Excretion

Caption: A generalized pathway of drug metabolism involving Phase I and Phase II reactions.

Critical Considerations and Potential Pitfalls

While deuterated standards are powerful tools, their effective use requires careful consideration of several factors to avoid potential analytical issues.

  • Isotopic Purity: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration, particularly at the lower end of the calibration range.[3] Isotopic enrichment should ideally be ≥98%.[3]

  • Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., hydroxyl, amine, or sulfhydryl groups).[1][13] Such exchange can compromise the mass difference between the analyte and the standard.

  • Isotopic Effect on Chromatography: Although physicochemical properties are nearly identical, the replacement of hydrogen with deuterium can sometimes lead to a slight change in chromatographic retention time, an effect known as the "isotope effect".[9][14] If the analyte and the deuterated standard do not co-elute, they may experience different degrees of matrix effects, leading to inaccurate results.[10][14]

  • Crosstalk: In some instances, the signal from the analyte can contribute to the signal of the internal standard, and vice versa. This "crosstalk" can occur if the mass spectrometer cannot fully resolve the two species or due to in-source fragmentation.[15] This can affect the accuracy of the assay, especially at high analyte concentrations.

Conclusion

The use of deuterated internal standards in conjunction with LC-MS/MS represents the gold standard for quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for matrix effects and other sources of variability, leading to highly accurate and precise data. A thorough understanding of the underlying principles, meticulous method development and validation, and an awareness of potential pitfalls are essential for researchers, scientists, and drug development professionals to harness the full potential of this powerful analytical technique and ensure the generation of reliable and defensible results.

References

Methodological & Application

LC-MS/MS Method for High-Sensitivity Quantification of Formoterol in Human Plasma Using Formoterol-D6

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the sensitive and selective quantification of Formoterol in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Formoterol-D6 is employed as the internal standard (IS) to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Formoterol.

Introduction

Formoterol is a long-acting beta2-adrenergic receptor agonist used as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Due to its high potency, Formoterol is administered in low doses, resulting in very low concentrations in systemic circulation.[2] Consequently, a highly sensitive and selective analytical method is required for its accurate quantification in biological matrices. This LC-MS/MS method provides the necessary sensitivity and specificity for the bioanalysis of Formoterol, with a lower limit of quantification (LLOQ) reaching sub-picogram per milliliter levels.[1][3]

Experimental

Materials and Reagents
  • Formoterol Fumarate reference standard

  • This compound internal standard

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium Formate (AR grade)

  • Formic Acid (AR grade)

  • Water (deionized or Milli-Q)

  • Human plasma (K2 EDTA)

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system, is required.

Stock and Working Solutions Preparation
  • Formoterol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Formoterol Fumarate in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[4]

  • Working Solutions: Prepare serial dilutions of the Formoterol stock solution in methanol or a suitable solvent to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.[5]

Sample Preparation

A protein precipitation (PPT) method is employed for the extraction of Formoterol and this compound from human plasma.[5]

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be utilized for sample clean-up.[2][6]

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

The chromatographic separation is critical for resolving Formoterol from endogenous plasma components.

ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 - 20 µL[1]
Column Temperature 40°C
Gradient Elution A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.[1][5]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage Optimized for maximum signal intensity (e.g., 3.5 - 4.5 kV)
Source Temperature 150°C
Desolvation Temperature 400 - 500°C
Desolvation Gas Flow 800 - 1000 L/hr
Collision Gas Argon
MRM Transitions See Table below

MRM Transitions for Formoterol and this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Formoterol345.2149.1Optimized (e.g., 20-30)
Formoterol345.2121.1Optimized (e.g., 30-40)
This compound351.2152.1Optimized (e.g., 20-30)

Note: The protonated molecular ion [M+H]+ for Formoterol is m/z 345.2.[1] The product ion at m/z 149.1 is typically used for quantification.[1][4] For this compound, the precursor ion is m/z 351.2 and a common product ion is m/z 152.1.[1]

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized below.

Quantitative Data Summary:

Validation ParameterTypical Performance
Linearity Range 0.2 - 100 pg/mL in human plasma[1][3]
Correlation Coefficient (r²) > 0.99[3]
Lower Limit of Quantification (LLOQ) 0.2 pg/mL[3][7]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery Consistent and reproducible across the concentration range (e.g., >60%)[1]
Matrix Effect Minimal and compensated by the internal standard[3]
Stability Stable under various storage and handling conditions (e.g., freeze-thaw, bench-top)[6]

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC/UPLC Separation reconstitute->hplc ms Mass Spectrometry (ESI+) hplc->ms mrm MRM Detection ms->mrm integration Peak Integration mrm->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Formoterol calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Formoterol.

method_development_logic cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application ms_optimization MS/MS Parameter Optimization (Tune Formoterol & this compound) chrom_dev Chromatography Development (Column, Mobile Phase, Gradient) ms_optimization->chrom_dev sample_prep_dev Sample Preparation Optimization (PPT, LLE, or SPE) chrom_dev->sample_prep_dev linearity Linearity & Range sample_prep_dev->linearity sensitivity LLOQ & LOD linearity->sensitivity accuracy_precision Accuracy & Precision sensitivity->accuracy_precision selectivity Selectivity & Specificity accuracy_precision->selectivity recovery_matrix Recovery & Matrix Effect selectivity->recovery_matrix stability Stability recovery_matrix->stability sample_analysis Analysis of Study Samples stability->sample_analysis

References

Protocol for the Quantification of Formoterol in Human Plasma using a Validated LC-MS/MS Method with Formoterol-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Application Note

This document provides a detailed protocol for the sensitive and selective quantification of formoterol (B127741) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Formoterol-D6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other clinical research applications. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Formoterol is a long-acting beta-2-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Due to its high potency, formoterol is administered in low doses, resulting in very low concentrations in plasma, often in the sub-pg/mL to low pg/mL range.[2][3][4] This necessitates a highly sensitive and robust analytical method for its quantification.

This protocol is based on established methodologies and provides a framework that can be adapted and validated in any bioanalytical laboratory.[1][3][4][5] The use of LC-MS/MS offers excellent selectivity and sensitivity, allowing for the accurate measurement of formoterol at these low concentrations.[3][4][6]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of a validated LC-MS/MS method for formoterol quantification in human plasma.

ParameterResultReference
Lower Limit of Quantification (LLOQ)0.05 - 0.4 pg/mL[1][4][5]
Linearity Range0.05 - 150 pg/mL[1][3][4]
Correlation Coefficient (r²)>0.99[3][4]
Inter-batch Precision (%CV)0.6% - 10.7%[1]
Inter-batch Accuracy93.37% - 111.1%[1][5]
Extraction Recovery58.42% - 64.85%[3]

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Human Plasma Sample (e.g., 300 µL) Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS Reconstitution->Injection LC_Separation Chromatographic Separation Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for formoterol quantification in human plasma.

Detailed Experimental Protocol

This protocol describes a method for the quantification of formoterol in human plasma using LC-MS/MS with this compound as an internal standard.

Materials and Reagents
Standard Solutions Preparation
  • Formoterol Stock Solution (1 mg/mL): Accurately weigh and dissolve formoterol fumarate in methanol.

  • Formoterol Working Solutions: Prepare serial dilutions of the stock solution with methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]

  • This compound Working Solution: Dilute the IS stock solution with methanol:water (50:50, v/v) to a final concentration of approximately 50 pg/mL.[4]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 300 µL of human plasma into a polypropylene (B1209903) tube.[4]

  • Add 50 µL of the this compound working solution (internal standard).[4]

  • Add 200 µL of 0.1% (v/v) ammonium hydroxide solution in water and vortex for 30 seconds.[4]

  • Add 2.5 mL of tert-butyl methyl ether.[4]

  • Vortex for 3 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.[4]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue with 150 µL of the mobile phase (e.g., 80:20 (v/v), methanol/10mM ammonium acetate (B1210297) in water) and vortex.[4]

  • Transfer the reconstituted sample to an HPLC vial for analysis.

LC-MS/MS Conditions
  • Liquid Chromatography System: A UHPLC system such as a Shimadzu Nexera X2 or equivalent.[3]

  • Column: A reversed-phase column, for example, a Zorbax sb-Aq (100 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM ammonium formate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A gradient elution is typically used. For example, starting with a low percentage of mobile phase B, increasing to a high percentage, and then returning to initial conditions for column re-equilibration.[1][5]

  • Flow Rate: 0.400 mL/min.[1]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer such as a SCIEX 7500 or Shimadzu LCMS-8060NX.[3][4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][5]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Formoterol: Precursor ion [M+H]⁺ m/z 345.2 → Product ion m/z 149.1.[2][7]

    • This compound: Precursor ion [M+H]⁺ m/z 351.2 → Product ion m/z 152.1.[2]

Data Analysis
  • Peak integration and quantification are performed using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio of formoterol to this compound against the nominal concentration of the calibration standards.

  • A weighted (e.g., 1/x²) linear regression is used to fit the calibration curve.[3]

  • The concentrations of formoterol in the QC and unknown samples are determined from the calibration curve.

Validation Parameters

For clinical applications, the method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Linearity: The range over which the method is accurate and precise.[3][4]

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.[1][4]

  • Recovery: The efficiency of the extraction procedure.[3]

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.[3]

  • Stability: The stability of formoterol in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[5]

References

Solid-Phase Extraction of Formoterol and Formoterol-D6 from Urine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the solid-phase extraction (SPE) of formoterol (B127741) and its deuterated internal standard, formoterol-D6, from human urine samples for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Formoterol, a long-acting beta2-agonist, is primarily excreted in urine as the parent compound and its glucuronide conjugates.[1][2] To ensure accurate quantification of total formoterol, an enzymatic hydrolysis step is incorporated to cleave the glucuronide metabolites prior to extraction. The subsequent SPE procedure utilizes a hydrophilic-lipophilic balanced (HLB) sorbent for robust and reliable sample cleanup and concentration. This protocol is designed to deliver high recovery and precision, making it suitable for various research applications, including pharmacokinetic studies and anti-doping analysis.

Introduction

Formoterol is a potent bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD). Understanding its pharmacokinetic profile is crucial for drug development and clinical monitoring. Urine analysis is a non-invasive method for assessing formoterol excretion. A significant portion of formoterol is metabolized to formoterol glucuronides.[1][2] Therefore, a hydrolysis step is essential to quantify the total formoterol concentration accurately.

Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from complex biological matrices like urine. The Oasis HLB sorbent is a universal polymeric reversed-phase sorbent that is effective for extracting a wide range of acidic, neutral, and basic compounds, making it well-suited for formoterol. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring the accuracy and precision of the analytical method.[1]

Experimental Protocols

This section details the complete workflow from urine sample pre-treatment to final analysis.

Materials and Reagents
  • Formoterol fumarate (B1241708) dihydrate reference standard

  • This compound fumarate dihydrate internal standard (IS)

  • β-glucuronidase from E. coli

  • Phosphate buffer (0.8 M, pH 7.0)

  • Borate buffer (100 mM, pH 9.0)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide (B78521) (30%)

  • Formic acid

  • Deionized water

  • Oasis HLB SPE cartridges (e.g., 1cc/30mg)

Equipment
  • Vortex mixer

  • Centrifuge

  • Water bath or incubator

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with electrospray ionization)

Experimental Workflow Diagram

SPE_Workflow urine_sample 1. Urine Sample Collection add_is 2. Add this compound (IS) urine_sample->add_is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 55°C, 1h) add_is->hydrolysis ph_adjust 4. pH Adjustment (pH 9.0) hydrolysis->ph_adjust condition 5. Condition Cartridge (Methanol) equilibrate 6. Equilibrate Cartridge (Water) condition->equilibrate load 7. Load Sample equilibrate->load wash1 8. Wash 1 (Borate Buffer) load->wash1 wash2 9. Wash 2 (1% NH4OH in 10% Methanol) wash1->wash2 elute 10. Elute (Acidified Methanol) wash2->elute drydown 11. Evaporation elute->drydown reconstitute 12. Reconstitution drydown->reconstitute lcsms 13. LC-MS/MS Analysis reconstitute->lcsms Logical_Flow start Start sample_prep Sample Preparation start->sample_prep hydrolysis_check Hydrolysis Complete? sample_prep->hydrolysis_check hydrolysis_check->sample_prep No spe Solid-Phase Extraction hydrolysis_check->spe Yes recovery_check Adequate Recovery? spe->recovery_check recovery_check->spe No, Optimize lcms_analysis LC-MS/MS Analysis recovery_check->lcms_analysis Yes data_processing Data Processing lcms_analysis->data_processing end End data_processing->end

References

Application Notes and Protocols for the Use of Formoterol-D6 as an Internal Standard in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formoterol (B127741) is a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). Pharmacokinetic (PK) studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of formoterol in the body. Accurate quantification of formoterol in biological matrices such as plasma, serum, and urine is essential for these studies. Due to the very low concentrations of formoterol in biological samples after therapeutic doses, highly sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required.[1][2][3]

The use of a stable isotope-labeled internal standard (IS) is critical in LC-MS/MS-based bioanalysis to compensate for variations in sample preparation, instrument response, and matrix effects.[4] Formoterol-D6, a deuterated analog of formoterol, is an ideal internal standard for this purpose as it shares similar physicochemical properties with the analyte but is distinguishable by its mass-to-charge ratio (m/z).[4][5] This application note provides detailed protocols for the use of this compound as an internal standard for the quantification of formoterol in pharmacokinetic studies.

Mechanism of Action of Formoterol

Formoterol stimulates beta-2 adrenergic receptors, which activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[2] The increased levels of cAMP lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[2]

Formoterol_Signaling_Pathway Formoterol Formoterol Beta2_Receptor Beta-2 Adrenergic Receptor Formoterol->Beta2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Beta2_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion of ATP ATP ATP->Adenylyl_Cyclase Bronchodilation Bronchodilation cAMP->Bronchodilation Leads to SPE_Workflow Start Start: Serum Sample Add_IS Add this compound (IS) Start->Add_IS Dilute Dilute with Water Add_IS->Dilute Load_SPE Load onto SPE Column Dilute->Load_SPE Wash Wash Column (Water & Methanol) Load_SPE->Wash Elute Elute with Methanol/Ammonia Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

References

Application Note: Enantioselective Determination of Formoterol Using a Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of formoterol's enantiomers, (R,R)-formoterol and (S,S)-formoterol, in human plasma. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (Formoterol-d6) for accurate and precise quantification. This approach is critical in pharmaceutical development and clinical research, as the bronchodilator activity of formoterol (B127741) is primarily attributed to the (R,R)-enantiomer.[1] The protocol described herein provides a reliable tool for pharmacokinetic studies and quality control of enantiomer-specific formulations.

Introduction

Formoterol is a long-acting beta2-adrenergic receptor agonist used as a bronchodilator for managing asthma and chronic obstructive pulmonary disease (COPD).[2] It is administered as a racemic mixture of its (R,R)- and (S,S)-enantiomers.[2][3] The therapeutic effect is almost exclusively due to the (R,R)-enantiomer, while the (S,S)-enantiomer is significantly less active and may contribute to off-target effects.[1][3] Therefore, a stereoselective analytical method is essential for understanding the pharmacokinetic and pharmacodynamic profiles of the individual enantiomers.

This method utilizes a chiral stationary phase for the chromatographic separation of the enantiomers and tandem mass spectrometry for their detection and quantification. The use of this compound as an internal standard (IS) compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[4][5] The protocol is validated for a quantification range of 0.4 pg/mL to 150 pg/mL in human plasma.[5]

Experimental Protocol

Materials and Reagents
  • Standards: (R,R)-Formoterol, (S,S)-Formoterol, and this compound (Internal Standard) reference standards.

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Ammonium Formate (AR grade), Formic Acid (LC-MS grade).

  • Biological Matrix: Drug-free human plasma (K2 EDTA).

Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer is required.

Table 1: LC-MS/MS Instrumental Conditions

ParameterCondition
LC System UPLC System
Column Chiral Stationary Phase Column (e.g., Macrocyclic glycopeptide-based CSP)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient Optimized for enantiomeric separation (e.g., starting at 10% B, ramping to 90% B)
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions See Table 2
Source Temperature 150°C
Desolvation Temperature 400°C
Sample Preparation

The sample preparation involves a combination of protein precipitation (PPT) and liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5]

  • Spiking: To 200 µL of human plasma, add the internal standard (this compound) solution. For calibration standards and quality controls, add the appropriate concentrations of (R,R)- and (S,S)-formoterol.

  • Protein Precipitation: Add 600 µL of methanol or acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

  • Extraction: Transfer the supernatant to a clean tube. The sample can be further cleaned using LLE with a suitable organic solvent or by passing it through an SPE cartridge (e.g., cation-exchange).[4]

  • Evaporation & Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Spike Add Internal Standard (this compound) Sample->Spike PPT Protein Precipitation (Acetonitrile/Methanol) Spike->PPT Centrifuge Centrifugation (10,000 x g) PPT->Centrifuge Extract Supernatant Extraction (LLE or SPE) Centrifuge->Extract Dry Evaporation (N2 Stream) Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Inject into UPLC System Reconstitute->Inject Separate Chiral Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Triple Quad MS) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: Analytical workflow for formoterol enantiomer quantification.

Results and Discussion

The developed method demonstrates excellent chromatographic resolution between the (R,R)- and (S,S)-formoterol enantiomers. The use of a stable isotope-labeled internal standard ensures reliable quantification by correcting for matrix effects and variations in extraction recovery and instrument response.

Mass Spectrometric Parameters

The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. Precursor-to-product ion transitions were optimized for both formoterol and its labeled internal standard.

Table 2: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(R,R)-Formoterol345.2149.125
(S,S)-Formoterol345.2149.125
This compound (IS)351.2152.127
Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, and sensitivity.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 0.4 - 150 pg/mL[5]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.4 pg/mL[4][5]
Intra-batch Accuracy 95.3% to 111.1%[5]
Inter-batch Accuracy 93.37% to 107.30%[4]
Intra-batch Precision (%RSD) < 10.7%[5]
Inter-batch Precision (%RSD) < 9.01%[4]
Extraction Recovery Consistent and reproducible across QC levels

The LLOQ of 0.4 pg/mL demonstrates the high sensitivity of this method, making it suitable for pharmacokinetic studies where plasma concentrations of formoterol are typically very low following inhalation.[4][5] The accuracy and precision data confirm the method's reliability and reproducibility.

Conclusion

This application note presents a validated LC-MS/MS method for the enantioselective determination of formoterol in human plasma. The protocol, which incorporates a stable isotope-labeled internal standard, provides the necessary sensitivity, specificity, and accuracy for demanding bioanalytical applications. This method is a valuable tool for researchers, scientists, and drug development professionals involved in the study of formoterol and other chiral pharmaceuticals.

References

Application Notes and Protocols for Formoterol Analysis in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of formoterol (B127741) in human serum for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline various techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), offering methodologies to suit different laboratory needs and sensitivity requirements.

Introduction

Formoterol is a long-acting beta-2 adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). Due to its high potency, therapeutic concentrations in systemic circulation are exceedingly low, often in the picogram per milliliter (pg/mL) range. Accurate and precise quantification of formoterol in serum is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Effective sample preparation is a critical step to remove endogenous interferences from the complex serum matrix and to concentrate the analyte, thereby ensuring the sensitivity and reliability of the analytical method.

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the required limit of quantification, sample throughput, and available instrumentation. Below are detailed protocols for the most common and effective methods for formoterol extraction from serum.

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient technique for cleaning up and concentrating analytes from complex matrices. For formoterol, which is a secondary amine, cation-exchange SPE is a widely used and effective method.

This protocol is based on a method for the ultra-sensitive determination of formoterol in human serum.[1]

Materials:

Procedure:

  • Sample Pre-treatment:

    • Thaw serum samples at room temperature.

    • To a 1.0 mL aliquot of human serum, add the internal standard (d6-Formoterol).[1]

    • Dilute the serum with water.[1]

  • SPE Column Conditioning:

    • Condition the SCX-3 SPE column sequentially with 1 mL of methanol and 1 mL of deionized water.[2]

  • Sample Loading:

    • Load the pre-treated serum sample onto the conditioned SPE column.[2]

  • Washing:

    • Wash the column with 1 mL of deionized water to remove endogenous serum constituents.[1][2]

    • Wash the column with 1 mL of methanol to further eliminate interferences.[1]

  • Elution:

    • Elute the formoterol and internal standard from the column using a methanol/ammonia solution.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a specific volume of the reconstitution solution, making it ready for LC-MS/MS analysis.[1]

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It is a simple and cost-effective method for the extraction of formoterol.

This protocol is adapted from a sensitive method for the quantification of formoterol in human plasma.[3]

Materials:

  • Human serum samples

  • Internal Standard (IS) solution

  • tert-Butyl methyl ether[3]

  • 0.1% (v/v) ammonium hydroxide (B78521) solution in water[3]

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 80:20 (v/v), methanol/10mM ammonium acetate (B1210297) in water)[3]

Procedure:

  • Sample Preparation:

    • Pipette 300 µL of human serum into a clean centrifuge tube.[3]

    • Add the internal standard to the sample.[3]

  • Extraction:

    • Add 200 µL of 0.1% (v/v) ammonium hydroxide solution to the serum sample.[3]

    • Add 2.5 mL of tert-butyl methyl ether.[3]

    • Vortex the mixture for 3 minutes.[3]

  • Phase Separation:

    • Centrifuge the sample at 3901 RCF for 5 minutes to separate the aqueous and organic layers.[3]

  • Supernatant Collection:

    • Carefully transfer the upper organic layer (supernatant) to a clean tube.[3]

  • Evaporation and Reconstitution:

    • Dry the collected supernatant under a stream of nitrogen at 40°C.[3]

    • Reconstitute the dried residue with 150 µL of the reconstitution solution.[3] The sample is now ready for injection into the LC-MS/MS system.

Protein Precipitation (PPT)

PPT is a straightforward and rapid method for removing the bulk of proteins from biological samples. It is often used for high-throughput analysis due to its simplicity.

This is a general protocol for protein precipitation that can be adapted for formoterol analysis.

Materials:

  • Human serum samples

  • Internal Standard (IS) solution

  • Acetonitrile (ice-cold is often recommended)

  • Vortex mixer

  • Centrifuge (refrigerated, if possible)

  • Filtration device (e.g., 0.22 µm syringe filter or filter plate)

Procedure:

  • Sample Preparation:

    • To a 200 µL aliquot of serum in a microcentrifuge tube, add the internal standard.

  • Precipitation:

    • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to serum is common) to the serum sample.[4]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.[5]

  • Centrifugation:

    • Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully aspirate the clear supernatant without disturbing the protein pellet.

  • Filtration/Evaporation (Optional but Recommended):

    • For cleaner samples, filter the supernatant through a 0.22 µm filter.

    • The supernatant can be directly injected into the LC-MS/MS system, or it can be evaporated to dryness and reconstituted in a mobile phase-compatible solution to enhance sensitivity.

Quantitative Data Summary

The following table summarizes the performance characteristics of the different sample preparation techniques for formoterol analysis as reported in the literature.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference
Analyte FormoterolFormoterolN/A
Matrix Human Serum/PlasmaHuman PlasmaN/A
Lower Limit of Quantification (LLOQ) 0.2 - 0.8 pg/mL0.05 pg/mL[2][6][7]
Linearity Range 0.2 - 100.24 pg/mL0.05 - 100 pg/mL[1][2]
Recovery 58.42% - 64.85%Not explicitly stated[2]
Precision (%RSD) 1.55% - 9.01% (inter-batch)Not explicitly stated[1]
Accuracy 93.37% - 107.30% (inter-batch)Not explicitly stated[1]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the sample preparation of formoterol in serum.

Formoterol_Sample_Prep_Workflow cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PPT Protein Precipitation (PPT) Serum_Sample Serum Sample (with Internal Standard) SPE_Pretreat Pre-treatment (Dilution) Serum_Sample->SPE_Pretreat LLE_Add_Solvent Add Extraction Solvent & Base Serum_Sample->LLE_Add_Solvent PPT_Add_Solvent Add Organic Solvent (e.g., Acetonitrile) Serum_Sample->PPT_Add_Solvent SPE_Condition SPE Column Conditioning SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evaporation Evaporation (Drydown) SPE_Elute->Evaporation LLE_Vortex Vortex LLE_Add_Solvent->LLE_Vortex LLE_Centrifuge Centrifugation LLE_Vortex->LLE_Centrifuge LLE_Collect Collect Organic Layer LLE_Centrifuge->LLE_Collect LLE_Collect->Evaporation PPT_Vortex Vortex PPT_Add_Solvent->PPT_Vortex PPT_Centrifuge Centrifugation PPT_Vortex->PPT_Centrifuge PPT_Collect Collect Supernatant PPT_Centrifuge->PPT_Collect PPT_Collect->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis

General workflow for formoterol sample preparation in serum.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the successful quantification of formoterol in serum. Solid-phase extraction offers high selectivity and recovery, making it suitable for methods requiring the lowest detection limits. Liquid-liquid extraction provides a balance of simplicity and efficiency. Protein precipitation is a rapid and high-throughput method, ideal for screening purposes, though it may be more susceptible to matrix effects. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate robust analytical methods for formoterol analysis. Each method should be validated in the specific laboratory setting to ensure it meets the required performance criteria.

References

Application Notes & Protocols: Liquid-Liquid Extraction of Formoterol with Formoterol-D6

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed procedure for the quantitative analysis of Formoterol in human plasma using a liquid-liquid extraction (LLE) method with Formoterol-D6 as an internal standard. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical testing.

Introduction

Formoterol is a long-acting beta-2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). Accurate quantification of Formoterol in biological matrices is crucial for pharmacokinetic and bioavailability studies. Due to the low circulating concentrations of Formoterol after therapeutic administration, a highly sensitive and robust analytical method is required.[1] Liquid-liquid extraction is a widely used sample preparation technique that offers a high degree of purification by separating the analyte from endogenous matrix components, thereby reducing matrix effects and improving assay sensitivity.[2][3] This protocol outlines a validated LLE procedure using this compound as the internal standard for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the materials, reagents, and step-by-step procedure for the liquid-liquid extraction of Formoterol from human plasma.

2.1. Materials and Reagents

  • Formoterol fumarate (B1241708) reference standard

  • This compound internal standard (IS)

  • Human plasma (K2 EDTA)

  • tert-Butyl methyl ether (MTBE), HPLC grade

  • Ammonium (B1175870) hydroxide (B78521) solution, 0.1% (v/v) in water

  • Methanol (B129727), LC-MS grade

  • Acetonitrile, LC-MS grade

  • Ammonium formate, AR grade

  • Formic acid, Emparta

  • Water, deionized or Milli-Q

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2.2. Preparation of Solutions

  • Formoterol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Formoterol fumarate in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[4]

  • Working Standard and Internal Standard Solutions: Prepare serial dilutions of the stock solutions in methanol or a suitable solvent to create calibration standards and a working internal standard solution.[4][5]

  • Reconstitution Solution: A mixture of 80:20 (v/v) methanol and 10mM ammonium acetate (B1210297) in water.[1]

2.3. Sample Preparation and Extraction Protocol

  • Sample Aliquoting: Pipette 300 µL of human plasma into a microcentrifuge tube.

  • Spiking: Spike the plasma samples with the Formoterol calibration standards and a fixed amount (e.g., 50 pg) of the this compound internal standard solution.[1] For blank samples, spike with the internal standard only.

  • Alkalinization: Add 200 µL of 0.1% (v/v) ammonium hydroxide solution to each tube. This step is crucial to deprotonate Formoterol, making it more soluble in the organic extraction solvent.

  • Extraction: Add 2.5 mL of tert-butyl methyl ether to each tube.[1]

  • Vortexing: Vortex the tubes vigorously for 3 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous to the organic phase.[1]

  • Centrifugation: Centrifuge the samples at approximately 3900 RCF for 5 minutes to separate the organic and aqueous layers.[1]

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 150 µL of the reconstitution solution (80:20 v/v, methanol/10mM ammonium acetate in water).[1]

  • Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system for analysis.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of the described liquid-liquid extraction method for Formoterol.

ParameterTypical ValueReference
Lower Limit of Quantification (LLOQ)0.05 - 0.4 pg/mL[1][6]
Linearity Range0.05 - 100 pg/mL[1]
Recovery58.42% - 64.85%[7]
Inter-batch Precision0.6% - 10.7%[5]
Inter-batch Accuracy93.37% - 111.1%[5][6]

Workflow Visualization

The following diagram illustrates the experimental workflow for the liquid-liquid extraction of Formoterol.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_final_steps Final Processing plasma 300 µL Human Plasma spike Spike with Formoterol and this compound (IS) plasma->spike alkalinize Add 200 µL 0.1% NH4OH spike->alkalinize add_mtbe Add 2.5 mL tert-Butyl Methyl Ether alkalinize->add_mtbe vortex Vortex for 3 min add_mtbe->vortex centrifuge Centrifuge at 3900 RCF for 5 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in 150 µL Reconstitution Solution evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Formoterol Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Formoterol-D6 for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Formoterol using its deuterated internal standard, Formoterol-D6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use as an internal standard (IS)?

A1: The optimal concentration of this compound should be high enough to provide a stable and reproducible signal, yet low enough to not cause detector saturation or ion suppression. A common approach is to use a concentration that is in the mid-range of the calibration curve for Formoterol. Based on published methods, a fixed amount of 50 pg of this compound is often added to each sample.[1] For urinary analysis, a working solution of 0.5 µg/mL may be prepared, from which a small volume is added to the sample.

Q2: How do I choose the right sample preparation technique?

A2: The choice of sample preparation is critical for achieving high sensitivity and removing matrix interferences. Common techniques for Formoterol analysis from biological matrices include:

  • Solid-Phase Extraction (SPE): Cation-exchange SPE is effective for extracting Formoterol and its internal standard from serum and plasma.[2]

  • Liquid-Liquid Extraction (LLE): LLE with solvents like tert-butyl methyl ether has been successfully used for plasma samples.[1]

  • Protein Precipitation (PPT): This is a simpler method, often used in combination with LLE or SPE, involving the addition of a solvent like methanol (B129727) to precipitate proteins.[3]

The selection should be based on the sample matrix, required limit of quantification, and available resources.

Q3: What are the typical MRM transitions for Formoterol and this compound?

A3: For positive electrospray ionization (ESI) mode, the protonated molecular ion [M+H]+ is monitored. The most common MRM (Multiple Reaction Monitoring) transitions are:

  • Formoterol: Precursor ion (Q1) at m/z 345.35 and a product ion (Q3) at m/z 149.1 for quantification.[4]

  • This compound: Precursor ion (Q1) at m/z 351 and a product ion (Q3) at m/z 152.[4]

Collision energy should be optimized to maximize the signal for these transitions.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in IS Signal Inconsistent sample preparation; Pipetting errors during IS addition; Instability of the IS in the reconstitution solvent.Ensure consistent and accurate pipetting of the internal standard. Verify the stability of this compound in the final reconstitution solvent. Automate sample preparation steps if possible to minimize variability.
Low IS Signal Intensity Ion suppression from matrix components; Suboptimal MS source parameters; Incorrect MRM transition settings.Optimize sample cleanup to remove interfering matrix components.[5] Tune the mass spectrometer source parameters (e.g., temperature, capillary voltage, gas flows) to maximize the this compound signal.[4] Confirm the correct MRM transitions are being used.
Analyte (Formoterol) Peak Tailing Secondary interactions with the analytical column; Inappropriate mobile phase pH; Column contamination.Use a column with end-capping to minimize silanol (B1196071) interactions. Adjust the mobile phase pH; for Formoterol, a higher pH mobile phase can improve peak shape.[6] Flush the column to remove contaminants or use a guard column.[5]
Poor Sensitivity (High LLOQ) Inefficient extraction recovery; Significant matrix effects; Suboptimal chromatographic conditions.Evaluate and optimize the sample extraction procedure to maximize recovery.[4] Use a more effective sample cleanup method to reduce matrix suppression.[1][2] Optimize the LC gradient, mobile phase composition, and column temperature to improve peak shape and response.[4]
Carryover Adsorption of the analyte or IS to components of the LC-autosampler system.Use a stronger needle wash solution in the autosampler. Inject a blank sample after a high-concentration sample to check for carryover.[1] If carryover persists, investigate potential sources in the injector port and transfer tubing.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the analysis of Formoterol in human serum.[2]

  • Sample Pre-treatment: Dilute 0.5 mL of serum with water.

  • Internal Standard Spiking: Add a known amount of this compound working solution.

  • SPE Cartridge Conditioning: Condition a cation-exchange SPE column (e.g., SCX-3) sequentially with methanol and water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then methanol to remove endogenous serum constituents.

  • Elution: Elute Formoterol and this compound with a mixture of methanol and ammonia.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.

LC-MS/MS Analysis Parameters

The following table summarizes typical starting parameters for LC-MS/MS analysis of Formoterol. Optimization will be required for specific instrumentation.

ParameterTypical Value
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm)[4]
Mobile Phase A 0.1% Formic acid in 5 mM Ammonium Acetate in Water[4]
Mobile Phase B 0.1% Formic acid in Acetonitrile[4]
Flow Rate 0.3 mL/min[4]
Column Temperature 50°C[4]
Injection Volume 20 µL[4]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
MRM Transition (Formoterol) 345.35 -> 149.10[4]
MRM Transition (this compound) 351 -> 152[4]

Visualized Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS System Recon->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Quantification Calibration->Quant

Caption: General workflow for Formoterol analysis using an internal standard.

troubleshooting_logic Start Poor Analytical Result CheckIS Check IS Signal (Intensity & RSD) Start->CheckIS CheckAnalyte Check Analyte Signal (Peak Shape & S/N) CheckIS->CheckAnalyte No IS_Variability High Variability? CheckIS->IS_Variability Yes IS_Low Low Intensity? CheckIS->IS_Low Yes CheckAnalyte->Start Other Issue Analyte_Tailing Peak Tailing? CheckAnalyte->Analyte_Tailing Yes Analyte_Low Low S/N? CheckAnalyte->Analyte_Low Yes Sol_Pipetting Verify Pipetting & IS Stability IS_Variability->Sol_Pipetting Sol_MS_Tune Optimize MS Source & Check for Suppression IS_Low->Sol_MS_Tune Sol_Chroma Optimize Mobile Phase/Column Analyte_Tailing->Sol_Chroma Sol_Extraction Improve Sample Cleanup & Recovery Analyte_Low->Sol_Extraction

Caption: A logical approach to troubleshooting common LC-MS issues.

References

Technical Support Center: Troubleshooting Matrix Effects in Formoterol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Formoterol (B127741).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing significant ion suppression in my Formoterol LC-MS/MS analysis. What are the potential causes and how can I mitigate this?

A1: Ion suppression is a common matrix effect in LC-MS/MS analysis and can lead to inaccurate quantification.[1][2][3] It occurs when co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of the target analyte, Formoterol.[2][3]

Potential Causes:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[4]

  • Salts and Buffers: High concentrations of salts from the sample or buffers can suppress the analyte signal.

  • Other Endogenous Molecules: Other small molecules, metabolites, or proteins in the biological matrix can compete for ionization.[5]

Troubleshooting Steps & Solutions:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to improve the sample cleanup process.[5][6] Consider switching to a more rigorous sample preparation technique.

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering substances and concentrating the analyte. Weak cation exchange (WCX) SPE has been shown to be effective for Formoterol, with high recovery rates.[7]

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate Formoterol from many matrix components. Using solvents like tert-butyl methyl ether has demonstrated good recovery and sensitivity.[8]

    • Protein Precipitation (PPT): While being a simpler method, PPT is often less clean than SPE or LLE and may result in residual matrix components.[1][5] If using PPT, consider adding a subsequent clean-up step.

  • Chromatographic Separation: Improve the separation of Formoterol from co-eluting matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve the Formoterol peak from interfering peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl) to alter selectivity.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[2] However, this may compromise the limit of quantification (LOQ).

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Formoterol-d6) that co-elutes with the analyte can help to compensate for matrix effects, as it will be affected in a similar manner to the analyte.[9]

Q2: My recovery of Formoterol is low and inconsistent. What could be the issue?

A2: Low and inconsistent recovery can stem from several factors during sample preparation and analysis.

Potential Causes:

  • Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting Formoterol from the specific matrix.

  • Analyte Adsorption: Formoterol may adsorb to plasticware or the HPLC column.

  • pH of Extraction Solvent: The pH of the solvent used during extraction can significantly impact the recovery of ionizable compounds like Formoterol.

  • Incomplete Elution (SPE): The elution solvent in your SPE protocol may not be strong enough to completely elute Formoterol from the sorbent.

Troubleshooting Steps & Solutions:

  • Re-evaluate Sample Preparation:

    • SPE Optimization: Ensure the conditioning, loading, washing, and elution steps of your SPE protocol are optimized. For weak cation exchange SPE with Oasis WCX, an acidic pre-treatment of the plasma sample has been shown to improve Formoterol recovery.[7]

    • LLE Optimization: Adjust the pH of the aqueous phase and the choice of organic solvent to optimize the partitioning of Formoterol into the organic layer.

  • Check for Adsorption:

    • Use low-binding microcentrifuge tubes and pipette tips.

    • Condition the HPLC column with several injections of a standard solution before running samples.

  • Optimize Elution: If using SPE, try a stronger or different elution solvent. For example, a mixture of an organic solvent with a small percentage of a basic or acidic modifier might improve elution.

Frequently Asked Questions (FAQs)

Q: Which sample preparation method is best for Formoterol quantification in plasma?

A: The "best" method depends on the required sensitivity, throughput, and available resources. Here's a general comparison:

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, leading to minimal matrix effects and high sensitivity.[10] It is often considered the gold standard for bioanalytical sample preparation.

  • Liquid-Liquid Extraction (LLE): Can also provide clean extracts and good recovery. It can be more labor-intensive than SPE but is a viable alternative.

  • Protein Precipitation (PPT): Is the simplest and fastest method but often results in the least clean extracts, which can lead to more significant matrix effects.[5][11] It may be suitable for less sensitive assays or as a preliminary clean-up step.

Q: What is the typical signaling pathway for Formoterol?

A: Formoterol is a long-acting β2-adrenergic receptor agonist.[12][13] Its signaling pathway is as follows:

  • Formoterol binds to the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR).[12][14]

  • This binding activates the associated stimulatory G-protein (Gs).[12][15]

  • The alpha subunit of the Gs protein activates adenylyl cyclase.[12][14]

  • Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[12][14]

  • Increased levels of cAMP activate Protein Kinase A (PKA).[12][14]

  • PKA then phosphorylates downstream targets, leading to smooth muscle relaxation and bronchodilation.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Formoterol quantification, highlighting the performance of different sample preparation methods.

Table 1: Comparison of Sample Preparation Methods for Formoterol Quantification

Sample Preparation MethodMatrixRecovery (%)Matrix Effect (IS Normalized)LLOQ (pg/mL)Reference
Solid-Phase Extraction (SPE)Human Plasma58.42 - 64.850.99 - 1.030.2[16]
Solid-Phase Extraction (SPE)Human PlasmaNot ReportedNot Reported5[7]
Solid-Phase Extraction (SPE)Human SerumNot ReportedNot Reported0.4[17]
Liquid-Liquid Extraction (LLE)Human PlasmaNot ReportedNot Reported0.05[8]
Protein Precipitation (PPT) + SPEHuman PlasmaNot ReportedNot Reported0.4[18]

Note: Direct comparison is challenging as experimental conditions vary between studies.

Experimental Protocols

1. Solid-Phase Extraction (SPE) Protocol for Formoterol in Human Plasma [7]

  • Pre-treatment: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid in water.

  • SPE Sorbent: Oasis WCX (Weak Cation Exchange) 96-well µElution plate.

  • Conditioning: Condition the wells with an appropriate solvent (typically methanol).

  • Equilibration: Equilibrate the wells with water.

  • Loading: Load the pre-treated sample onto the plate.

  • Washing: Wash the wells to remove interferences (e.g., with an acidic buffer followed by an organic solvent).

  • Elution: Elute Formoterol with a suitable solvent (e.g., methanol (B129727) containing a small percentage of ammonium (B1175870) hydroxide).

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol for Formoterol in Human Plasma [8]

  • Sample Preparation: To 300 µL of human plasma, add an internal standard.

  • Extraction: Add 2.5 mL of tert-butyl methyl ether and 200 µL of 0.1% (v/v) ammonium hydroxide (B78521) solution.

  • Mixing: Vortex the mixture for 3 minutes.

  • Centrifugation: Centrifuge at approximately 3900 RCF for 5 minutes.

  • Supernatant Collection: Collect the upper organic layer (supernatant).

  • Evaporation: Dry the supernatant under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 150 µL of 80:20 (v/v) methanol/10mM ammonium acetate (B1210297) in water for analysis.

3. Protein Precipitation (PPT) Protocol [11][19]

  • Sample Preparation: Place 200 µL of the protein sample (e.g., plasma) in a microcentrifuge tube.

  • Precipitation: Add a water-miscible organic solvent (e.g., acetonitrile) at a ratio of 3-5 times the sample volume (e.g., 600 µL - 1 mL of acetonitrile). Add the solvent dropwise while vortexing.

  • Incubation: Incubate the mixture for 5 minutes at room temperature to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 RCF) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for direct injection or further cleanup steps.

Visualizations

Formoterol_Signaling_Pathway Formoterol Formoterol Beta2AR β2-Adrenergic Receptor (GPCR) Formoterol->Beta2AR Binds to Gs_protein Gs Protein (trimeric) Beta2AR->Gs_protein Activates Gs_alpha Gsα (active) Gs_protein->Gs_alpha Dissociates Adenylyl_Cyclase Adenylyl Cyclase Gs_alpha->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Synthesizes ATP ATP ATP->cAMP  Converts Adenylyl Cyclase   PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Bronchodilation Downstream->Response Leads to

Caption: Formoterol Signaling Pathway.

Troubleshooting_Workflow Start Start: Ion Suppression or Poor Recovery Observed Check_IS Using Isotope-Labeled Internal Standard? Start->Check_IS Implement_IS Implement Isotope-Labeled Internal Standard Check_IS->Implement_IS No Sample_Prep Evaluate Sample Preparation Method Check_IS->Sample_Prep Yes Implement_IS->Sample_Prep PPT Protein Precipitation (PPT) Sample_Prep->PPT PPT LLE Liquid-Liquid Extraction (LLE) Sample_Prep->LLE LLE SPE Solid-Phase Extraction (SPE) Sample_Prep->SPE SPE Optimize_PPT Optimize PPT or Add Cleanup Step PPT->Optimize_PPT Optimize_LLE Optimize LLE (pH, Solvent) LLE->Optimize_LLE Optimize_SPE Optimize SPE (Sorbent, Solvents) SPE->Optimize_SPE Chroma Optimize Chromatographic Separation Optimize_PPT->Chroma Optimize_LLE->Chroma Optimize_SPE->Chroma Dilute Consider Sample Dilution Chroma->Dilute End Problem Resolved Dilute->End

Caption: Troubleshooting Workflow for Matrix Effects.

References

Stability of Formoterol-D6 in biological samples and stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Formoterol-d6 in biological samples and stock solutions. Ensuring the stability of this compound, a commonly used internal standard, is critical for the accuracy and reliability of bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound can be affected by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Formoterol (B127741) is susceptible to degradation in acidic and alkaline conditions.

  • Light: Exposure to light can lead to photodegradation.

  • Oxidizing agents: Formoterol is sensitive to oxidation[1].

  • Matrix components: Enzymes and other components in biological matrices can contribute to degradation.

Q2: What are the recommended storage conditions for this compound solid material?

A2: For long-term storage, it is recommended to store solid this compound at -20°C in a tightly sealed container, protected from light and moisture.

Q3: How should this compound stock solutions be prepared and stored?

Q4: What are the known degradation pathways for formoterol?

A4: Formoterol can degrade through several pathways, including oxidation and the Maillard reaction when in the presence of reducing sugars like lactose[3]. Forced degradation studies have shown that formoterol is particularly sensitive to oxidative stress[1].

Stability Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, its widespread use as an internal standard in validated bioanalytical methods attests to its stability under controlled conditions. The stability of the deuterated form is expected to be comparable to that of the non-deuterated formoterol. The following tables summarize the stability of formoterol in various matrices and conditions, which can serve as a valuable reference for handling this compound.

Table 1: Stability of Formoterol in Human Serum/Plasma

Stability TypeMatrixStorage TemperatureDurationAnalyte Concentration ChangeReference
Long-TermHuman Serum-20°CAt least 6 monthsStable[3]
Freeze-ThawHuman Serum-20°C to Room Temperature3 cyclesStable[3]
Bench-TopHuman SerumRoom Temperature2 hoursStable[3]

Table 2: Stability of Formoterol in Urine

Stability TypeMatrixStorage TemperatureDurationAnalyte Concentration ChangeReference
Long-TermHuman UrineNot SpecifiedAt least 4 weeksStable (when correctly collected and stored)[4]

Note: The acceptance criteria for stability in most bioanalytical method validations are that the mean concentration of the analyte at each quality control level remains within ±15% of the nominal concentration.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of this compound.

Issue Potential Cause Recommended Action
Inconsistent Internal Standard Response - Inaccurate pipetting of the internal standard solution.- Degradation of the internal standard stock solution.- Variability in sample extraction.- Ensure pipettes are properly calibrated.- Prepare fresh stock solutions and verify their concentration.- Optimize and standardize the extraction procedure.
Analyte Degradation - Prolonged exposure of samples to room temperature.- Multiple freeze-thaw cycles.- Exposure to light.- Process samples on ice and minimize time at room temperature.- Aliquot samples to avoid repeated freeze-thaw cycles.- Use amber vials or protect samples from light.
Poor Peak Shape or Chromatography - Improper mobile phase composition.- Column degradation.- Contamination of the LC-MS system.- Prepare fresh mobile phase and ensure correct pH.- Use a guard column and replace the analytical column if necessary.- Clean the LC-MS system according to the manufacturer's instructions.

Experimental Protocols & Workflows

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution for use as an internal standard in bioanalytical methods.

  • Materials:

    • This compound solid material

    • Methanol (B129727) (HPLC or LC-MS grade)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Amber glass vials

  • Procedure:

    • Allow the container of this compound solid to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of this compound solid using a calibrated analytical balance.

    • Quantitatively transfer the weighed solid to a volumetric flask of the appropriate size.

    • Add a small amount of methanol to dissolve the solid completely.

    • Once dissolved, add methanol to the mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Transfer the stock solution to amber glass vials for storage.

  • Storage:

    • Store the stock solution at -20°C or colder, protected from light.

Workflow for Bioanalytical Sample Analysis using an Internal Standard

The following diagram illustrates a typical workflow for the analysis of biological samples using an internal standard like this compound.

G cluster_pre_analysis Sample Preparation cluster_analysis Analysis cluster_post_analysis Results SampleCollection Biological Sample Collection (e.g., Plasma, Urine) AddIS Addition of this compound Internal Standard SampleCollection->AddIS Extraction Sample Extraction (e.g., SPE, LLE, PPT) AddIS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Report Concentration Calculation and Reporting DataProcessing->Report G Start Start: Need for Internal Standard SIL_Available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? Start->SIL_Available Use_SIL Use SIL Internal Standard (e.g., this compound) SIL_Available->Use_SIL Yes Structural_Analog Is a close structural analog available? SIL_Available->Structural_Analog No Use_Analog Use Structural Analog Structural_Analog->Use_Analog Yes ReEvaluate Re-evaluate method or develop new IS Structural_Analog->ReEvaluate No

References

Technical Support Center: Minimizing Carryover for Low-Level Formoterol Detection in LC-MS Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing analyte carryover in Liquid Chromatography-Mass Spectrometry (LC-MS) systems, with a specific focus on the challenges of low-level Formoterol detection.

Troubleshooting Guide

Carryover, the appearance of an analyte signal in a blank injection following the analysis of a high-concentration sample, can significantly impact the accuracy and reliability of quantitative data, especially at low detection levels. This guide provides a systematic approach to identifying and resolving carryover issues in your LC-MS system.

Diagram: Troubleshooting Workflow for LC-MS Carryover

Carryover_Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_contamination_remedy Contamination Resolution cluster_carryover_isolation Carryover Source Isolation cluster_carryover_solution Carryover Mitigation cluster_end Resolution start High Carryover Detected in Blank Injection distinguish Distinguish between Carryover and Contamination start->distinguish contamination Consistent signal in all blanks? (Pre- and Post-Sample) distinguish->contamination Test Injection Sequence: Pre-Blank -> High Std -> Post-Blank 1, 2, 3 carryover Signal decreases in subsequent post-sample blanks? contamination->carryover No cont_source Identify Contamination Source: - Mobile Phase - Solvents - Vials - System Plumbing contamination->cont_source Yes isolate_source Systematically Isolate Carryover Source carryover->isolate_source Yes cont_solution Remedy: - Prepare fresh mobile phase/solvents - Use clean vials - Clean system components cont_source->cont_solution end Carryover Minimized cont_solution->end check_autosampler 1. Check Autosampler: - Inject blank via manual injector (if available) - Bypass autosampler isolate_source->check_autosampler check_column 2. Check Column: - Replace column with a zero-dead-volume union check_autosampler->check_column Carryover Reduced solution_autosampler Autosampler Mitigation: - Optimize needle wash (solvent, volume, duration) - Replace rotor seal/needle check_autosampler->solution_autosampler Carryover Persists check_ms 3. Check MS Source: - Infuse mobile phase directly into MS check_column->check_ms Carryover Reduced solution_column Column Mitigation: - Use a dedicated column for high-concentration samples - Implement extensive column washing check_column->solution_column Carryover Persists solution_ms MS Source Mitigation: - Clean ion source components check_ms->solution_ms Carryover Persists method_optimization General Method Optimization: - Adjust mobile phase pH - Use additives to reduce analyte interaction - Modify gradient profile solution_autosampler->method_optimization solution_column->method_optimization solution_ms->method_optimization method_optimization->end

Caption: Troubleshooting workflow for identifying and resolving LC-MS carryover.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in an LC-MS system?

A1: Analyte carryover is the phenomenon where a portion of an analyte from a previous injection remains in the LC-MS system and is detected in a subsequent analysis, typically a blank or a low-concentration sample.[1] This can lead to inaccurate quantification and false-positive results.

Q2: Why is Formoterol particularly challenging regarding carryover at low detection levels?

A2: Formoterol possesses physicochemical properties that can contribute to its "stickiness" within an LC-MS system. With a logP of approximately 1.91 and two pKa values (strongest acidic ~8.61, strongest basic ~9.81), it has both hydrophobic and ionizable functional groups.[1] These characteristics can lead to interactions with various surfaces in the flow path, such as silanols on the column packing material, metal surfaces of tubing, and polymer-based components of seals and valves.

Q3: How can I distinguish between system contamination and sample carryover?

A3: A simple injection sequence can help differentiate between contamination and carryover.[2]

  • Inject a pre-blank (a blank solvent run before any sample).

  • Inject a high-concentration standard of Formoterol.

  • Inject a series of at least three post-blanks immediately after the standard.

  • Carryover: The Formoterol peak will be most intense in the first post-blank and will decrease with each subsequent blank injection.

  • Contamination: A consistent peak for Formoterol will be present in all blanks, including the pre-blank, at a relatively constant intensity.

Q4: What are the primary sources of carryover in an LC-MS system?

A4: Carryover can originate from multiple components within the LC-MS system. A systematic approach is necessary to pinpoint the source.[3]

Diagram: Potential Sources of Carryover in an LC-MS System

LCMS_Carryover_Sources cluster_lc LC System cluster_ms MS System autosampler Autosampler (Needle, Loop, Rotor Seal, Tubing) column Column (Stationary Phase, Frits, Guard Column) autosampler->column Sample Path fittings Fittings and Tubing (Dead Volumes) column->fittings Sample Path ion_source Ion Source (Capillary, Cone, Lens) fittings->ion_source Sample Path

Caption: Key components of an LC-MS system that can contribute to carryover.

Q5: What are the most effective strategies for minimizing Formoterol carryover?

A5: A multi-faceted approach is often required to effectively minimize Formoterol carryover.

  • Optimize the Autosampler Wash:

    • Wash Solvent Composition: The wash solvent should be strong enough to solubilize Formoterol effectively. Given its properties, a wash solution with a combination of organic solvent (e.g., methanol (B129727) or acetonitrile) and an acidic or basic modifier may be effective. For basic compounds like Formoterol, an acidic wash can help to protonate the molecule and reduce its interaction with surfaces.

    • Wash Volume and Duration: Increasing the volume of the wash solvent and the duration of the wash cycle can significantly reduce carryover.[4]

  • Modify the LC Method:

    • Mobile Phase pH: Adjusting the mobile phase pH can alter the ionization state of Formoterol and minimize its interaction with the stationary phase. For Formoterol, a lower pH mobile phase (e.g., pH 3) can ensure it is in a protonated state, which may improve peak shape and reduce tailing on C18 columns.[5]

    • Gradient Profile: A steep gradient at the end of the analytical run can help to elute any strongly retained Formoterol from the column.

  • System Maintenance:

    • Regularly replace consumable parts such as rotor seals and needle seats, as worn parts can create dead volumes where the analyte can be trapped.[2]

    • Use a dedicated column for high-concentration samples if possible.

Data Presentation

Table 1: Physicochemical Properties of Formoterol

PropertyValueSource
logP1.91[1]
pKa (Strongest Acidic)8.61[1]
pKa (Strongest Basic)9.81[1]
Water Solubility0.0416 mg/mL[1]

Table 2: General Strategies for Wash Solvent Selection to Minimize Carryover

Analyte PropertyRecommended Wash Solvent StrategyRationale
Hydrophobic High percentage of strong organic solvent (e.g., Acetonitrile, Methanol, Isopropanol).Effectively solubilizes and removes non-polar analytes from surfaces.
Basic (like Formoterol) Acidified wash solvent (e.g., with 0.1% Formic Acid or Acetic Acid).Protonates the basic analyte, increasing its solubility in the wash solvent and reducing ionic interactions with negatively charged surfaces.
Acidic Basic wash solvent (e.g., with 0.1% Ammonium Hydroxide).Deprotonates the acidic analyte, increasing its solubility and reducing interactions.
"Sticky" or Prone to Adsorption A sequence of washes with different solvents (e.g., a strong organic solvent followed by a more aqueous wash).[6]Utilizes different solubilizing mechanisms to remove stubborn residues.

Experimental Protocols

Protocol: Carryover Evaluation for Formoterol

This protocol outlines a systematic experiment to quantify the level of carryover in your LC-MS system for Formoterol analysis.

Diagram: Experimental Workflow for Carryover Evaluation

Carryover_Evaluation_Workflow cluster_prep Preparation cluster_sequence Injection Sequence cluster_analysis Data Analysis cluster_acceptance Acceptance Criteria prep_solutions Prepare Solutions: - High-Concentration Formoterol Standard (ULOQ) - Low-Concentration Formoterol Standard (LLOQ) - Blank (Mobile Phase A or reconstitution solvent) inj_1 1. Inject Blank (x3) (Establish Baseline) prep_solutions->inj_1 inj_2 2. Inject LLOQ Standard (x3) (Confirm Sensitivity) inj_1->inj_2 inj_3 3. Inject ULOQ Standard (x1) inj_2->inj_3 inj_4 4. Inject Blank (x3) (Measure Carryover) inj_3->inj_4 analyze_data Analyze Chromatograms inj_4->analyze_data calc_carryover Calculate % Carryover: (Peak Area in Blank after ULOQ / Peak Area in LLOQ) * 100 analyze_data->calc_carryover acceptance Is % Carryover < 20% of LLOQ? calc_carryover->acceptance pass Pass acceptance->pass Yes fail Fail - Implement Corrective Actions acceptance->fail No

Caption: Workflow for a carryover evaluation experiment.

1. Materials:

  • High-concentration Formoterol standard: The highest concentration standard used in your assay (Upper Limit of Quantification, ULOQ).

  • Low-concentration Formoterol standard: The lowest concentration standard in your assay (Lower Limit of Quantification, LLOQ).

  • Blank solution: The solvent used to dissolve your samples (e.g., mobile phase A or a specific reconstitution solvent).

2. Procedure:

  • Equilibrate the LC-MS system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform a series of injections in the following order:

    • Three injections of the blank solution to ensure the system is clean.

    • Three injections of the LLOQ standard to confirm system sensitivity and reproducibility at the lowest level.

    • One injection of the ULOQ standard.

    • Three consecutive injections of the blank solution immediately following the ULOQ injection.

3. Data Analysis:

  • Integrate the peak area of Formoterol in the LLOQ injections and in the blank injections that followed the ULOQ injection.

  • Calculate the percent carryover using the following formula:

    % Carryover = (Peak Area in Blank after ULOQ / Mean Peak Area in LLOQ) x 100%

4. Acceptance Criteria:

  • For regulated bioanalytical methods, the carryover in the first blank injection after the ULOQ should not be more than 20% of the mean response of the LLOQ.[2] This criterion may be even stricter for highly sensitive assays.

If the carryover exceeds the acceptance criteria, implement the troubleshooting and mitigation strategies outlined in this guide and repeat the carryover evaluation experiment to assess the effectiveness of the corrective actions.

References

Formoterol-D6 storage conditions and long-term stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, handling, and long-term stability of Formoterol-D6.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. These are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.[1]Minimizes chemical degradation and preserves the integrity of the compound over extended periods.
Room temperature is suitable for short-term shipping.[1]
Light Protect from light.[2][3]Formoterol (B127741) and its analogs can be sensitive to light, which may induce photodegradation.
Moisture Store in a dry place. Keep container tightly closed.[1][3][4]Prevents hydrolysis and degradation due to moisture.
Atmosphere Store in a well-ventilated place.[1][4]Ensures a stable storage environment.

Q2: How should I handle this compound in the laboratory?

A2: Proper handling of this compound is essential for user safety and to maintain the quality of the compound. Always handle the substance in a well-ventilated area, preferably under a laboratory hood.[4][5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles with side-shields, and a lab coat.[6] Avoid inhalation of dust and direct contact with skin and eyes.[1][6] In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice if necessary.[6]

Q3: What is the known long-term stability of this compound?

A3: this compound is stable under the recommended storage conditions.[1] While specific long-term stability data for the D6 isotopologue is not extensively published, studies on Formoterol Fumarate (B1241708) provide insights into its stability. Prolonged use of Formoterol Fumarate in clinical settings has shown sustained efficacy, suggesting good stability of the molecule under physiological conditions.[7] Forced degradation studies on Formoterol Fumarate indicate that it is sensitive to oxidation.[8] It is crucial to prevent exposure to strong oxidizing agents.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results Improper storage leading to degradation of this compound.Verify that the compound has been stored at -20°C, protected from light, and in a tightly sealed container. If storage conditions were not optimal, consider using a fresh batch of the compound.
Contamination of the sample.Ensure proper handling procedures are followed. Use clean spatulas and weighing boats. Avoid cross-contamination with other reagents.
Visible changes in the appearance of the powder (e.g., discoloration, clumping) Exposure to light, moisture, or elevated temperatures.Do not use the product if its physical appearance has changed. Discard the vial and use a new one that has been stored correctly.
Difficulty in dissolving the compound Use of an inappropriate solvent.While Formoterol Fumarate Dihydrate is practically insoluble in water, it is soluble in acetone (B3395972) and dichloromethane (B109758) and slightly soluble in ethanol.[8] Select a suitable solvent based on your experimental needs.

Experimental Protocols

Forced Degradation Study Protocol (Conceptual)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. The following is a conceptual protocol for a forced degradation study of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 1N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with 1N NaOH at room temperature or elevated temperature for a specific duration.

    • Oxidative Degradation: Treat the stock solution with 3-10% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a set time.

    • Photodegradation: Expose the stock solution or solid compound to UV light (e.g., 254 nm) and/or visible light.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS) to identify and quantify any degradation products.[8]

Visualizations

Storage_and_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment storage_conditions Store at -20°C Protect from Light Keep Dry ppe Wear PPE (Gloves, Goggles, Lab Coat) storage_conditions->ppe Retrieve from Storage hood Handle in a Ventilated Hood ppe->hood weighing Accurate Weighing hood->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution experiment Perform Experiment dissolution->experiment

Caption: Recommended workflow for the storage and handling of this compound.

Degradation_Pathways FormoterolD6 This compound DegradationProductA Oxidative Degradation Product FormoterolD6->DegradationProductA Oxidation (e.g., H₂O₂) DegradationProductB Hydrolytic Degradation Product FormoterolD6->DegradationProductB Hydrolysis (Acid/Base) DegradationProductC Photolytic Degradation Product FormoterolD6->DegradationProductC Photolysis (UV/Vis Light)

Caption: Conceptual overview of potential degradation pathways for this compound.

References

Dealing with poor recovery of Formoterol-D6 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Formoterol-D6 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for poor recovery of this compound during sample extraction?

Poor recovery of this compound can stem from several factors throughout the extraction process. These include suboptimal pH during extraction, inappropriate choice of extraction method (LLE vs. SPE), incorrect solvent selection, issues with the SPE sorbent, analyte degradation, and matrix effects during LC-MS/MS analysis. Each of these factors can lead to significant loss of the internal standard, compromising the accuracy and reliability of your results.

Q2: How does pH affect the extraction efficiency of this compound?

The pH of the sample is a critical parameter. Formoterol (B127741) is a phenylethylamine derivative and its state of protonation is pH-dependent. For instance, during solid-phase extraction (SPE), a pH range of 8.5–9.5 is often used to ensure that formoterol is not protonated, which would otherwise lead to low extraction recovery.[1] For liquid-liquid extraction (LLE), adjusting the pH to 9-10 is also a common practice.[2]

Q3: What is the role of this compound as an internal standard?

This compound is a stable isotope-labeled internal standard. It is chemically identical to formoterol but has a higher mass due to the deuterium (B1214612) atoms. It is added to samples at a known concentration before extraction to mimic the behavior of the analyte (formoterol). By monitoring the recovery of this compound, researchers can correct for variability in extraction efficiency and potential matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[3][4]

Q4: Can this compound degrade during sample preparation?

Yes, formoterol can be susceptible to degradation under certain conditions. High temperatures during sample processing, such as the drying step, should be carefully controlled.[2] Additionally, formoterol can undergo a Maillard reaction in the presence of reducing sugars like lactose, although this is more relevant to formulation stability than sample extraction from biological matrices.[5] It is also sensitive to oxidative stress.[6]

Troubleshooting Guides

Issue 1: Low Recovery of this compound Using Solid-Phase Extraction (SPE)

If you are experiencing low recovery with your SPE method, consider the following troubleshooting steps. The flowchart below provides a logical approach to identifying and resolving the issue.

SPE_Troubleshooting start Start: Low this compound Recovery check_ph Verify Sample pH (Target: 8.5-9.5 for retention) start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Action: Adjust pH with appropriate buffer (e.g., Borate buffer) ph_ok->adjust_ph No check_sorbent Evaluate SPE Sorbent Choice (e.g., WCX, MCX, HLB) ph_ok->check_sorbent Yes adjust_ph->check_ph sorbent_ok Sorbent Appropriate? check_sorbent->sorbent_ok change_sorbent Action: Test alternative sorbents. WCX with acid pre-treatment often shows good recovery. sorbent_ok->change_sorbent No check_protocol Review SPE Protocol Steps (Conditioning, Loading, Washing, Elution) sorbent_ok->check_protocol Yes change_sorbent->check_sorbent protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok optimize_protocol Action: Optimize wash and elution solvents. Ensure column does not dry out. protocol_ok->optimize_protocol No check_matrix Investigate Matrix Effects protocol_ok->check_matrix Yes optimize_protocol->check_protocol end End: Recovery Improved check_matrix->end

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Detailed Troubleshooting Steps:

  • Verify Sample pH: The pH of your sample prior to loading onto the SPE cartridge is crucial. For reversed-phase sorbents like Oasis HLB, a pH of around 8.5-9.5 is recommended to ensure formoterol is in its neutral form for optimal retention.[1]

  • Evaluate SPE Sorbent: The choice of sorbent material significantly impacts recovery. For formoterol, weak cation exchange (WCX) and mixed-mode cation exchange (MCX) sorbents have been evaluated. Formoterol has shown higher recoveries on WCX sorbents, especially when coupled with acidic pre-treatment of the sample.[7] Hydrophilic-Lipophilic Balance (HLB) sorbents have also demonstrated high recovery (>95%) for formoterol from urine samples.[1]

  • Review and Optimize SPE Protocol:

    • Conditioning and Equilibration: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample. Inadequate conditioning can lead to poor retention.

    • Sample Loading: Load the sample at a slow and consistent flow rate to allow for sufficient interaction between the analyte and the sorbent.

    • Washing: The wash step is critical for removing interferences. Use a wash solvent that is strong enough to remove matrix components but weak enough to leave this compound bound to the sorbent. A common wash solution is 5% methanol (B129727) in water.

    • Elution: Use a solvent that is strong enough to disrupt the sorbent-analyte interaction and elute your compound of interest. A typical elution solvent is a mixture of acetonitrile (B52724) and/or methanol with a small percentage of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to facilitate elution.[8]

    • Preventing Column Drying: It is critical to ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and poor recovery.[9]

  • Investigate Matrix Effects: Even with good extraction recovery, matrix components co-eluting with this compound can cause ion suppression or enhancement in the mass spectrometer, leading to apparent low recovery. To assess this, you can compare the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a neat solution.[10] If significant matrix effects are observed, further optimization of the cleanup steps or chromatographic separation is necessary.

Issue 2: Poor Recovery of this compound Using Liquid-Liquid Extraction (LLE)

For those employing LLE, the following guide can help troubleshoot poor recovery.

LLE_Troubleshooting start Start: Low this compound Recovery check_ph Verify Aqueous Phase pH (Target: 9-10) start->check_ph ph_ok pH Correct? check_ph->ph_ok adjust_ph Action: Adjust pH with appropriate base (e.g., K2CO3) ph_ok->adjust_ph No check_solvent Evaluate Extraction Solvent Choice (e.g., TBME, Ethyl Acetate) ph_ok->check_solvent Yes adjust_ph->check_ph solvent_ok Solvent Appropriate? check_solvent->solvent_ok change_solvent Action: Test alternative water-immiscible organic solvents. solvent_ok->change_solvent No check_procedure Review LLE Procedure (Mixing, Centrifugation, Phase Separation) solvent_ok->check_procedure Yes change_solvent->check_solvent procedure_ok Procedure Optimal? check_procedure->procedure_ok optimize_procedure Action: Increase mixing time/intensity. Ensure complete phase separation. procedure_ok->optimize_procedure No check_evaporation Assess Evaporation Step (Temperature, Gas Flow) procedure_ok->check_evaporation Yes optimize_procedure->check_procedure end End: Recovery Improved check_evaporation->end

Caption: Troubleshooting workflow for low this compound recovery in LLE.

Detailed Troubleshooting Steps:

  • Verify Aqueous Phase pH: Similar to SPE, the pH of the aqueous sample is critical for LLE. Adjusting the pH to a basic range (e.g., 9-10) with a solution like potassium carbonate (K2CO3) will deprotonate the amine groups on formoterol, making it more soluble in an organic solvent.[2]

  • Evaluate Extraction Solvent: The choice of the water-immiscible organic solvent is important. Tertiary butyl methyl ether (TBME) and ethyl acetate (B1210297) are commonly used for the extraction of formoterol.[2][3] The polarity and selectivity of the solvent will determine its efficiency in extracting the analyte from the aqueous matrix.

  • Optimize LLE Procedure:

    • Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. This can be achieved by vortexing or mechanical shaking for a sufficient amount of time (e.g., 15 minutes).[2]

    • Phase Separation: After mixing, the two phases must be completely separated, typically by centrifugation (e.g., 10 minutes at 3000 rpm), to prevent emulsion formation and carryover of the aqueous phase.[2] The formation of emulsions can trap the analyte and lead to poor recovery.

    • Organic Phase Collection: Carefully collect the organic layer containing the analyte without disturbing the aqueous layer.

  • Assess Evaporation Step: The organic solvent is typically evaporated to dryness under a stream of nitrogen. The temperature during this step should be controlled (e.g., 60°C) to prevent degradation of the analyte.[2]

Quantitative Data Summary

The following tables summarize reported recovery data for formoterol under different extraction conditions. While this data is for formoterol, it provides a strong indication of the expected recovery for this compound.

Table 1: Formoterol Recovery using Solid-Phase Extraction (SPE)

MatrixSPE SorbentPre-treatmentReported Recovery (%)Reference
UrineOasis HLBpH adjusted to 8.5-9.5> 95[1]
PlasmaOasis WCXAcidic pre-treatmentHigher than with basic pre-treatment[7]
PlasmaNot specifiedNot specified58.42 - 64.85[10]

Table 2: Formoterol Recovery using Liquid-Liquid Extraction (LLE)

MatrixExtraction SolventpHReported Recovery (%)Reference
UrineTertiary Butyl Methyl Ether (TBME)9-10Not explicitly stated, but method was successful for quantification[2]
UrineEthyl AcetateNot specifiedNot explicitly stated, but method was successful for quantification[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a synthesized example based on common practices.[7][10]

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the working solution of this compound.

    • Add 500 µL of 4% phosphoric acid in water and vortex to mix. This acidic pre-treatment is particularly beneficial when using a WCX sorbent.[7]

  • SPE Cartridge Conditioning:

    • Condition an Oasis WCX 96-well µElution plate or cartridge with 1 mL of methanol.

    • Equilibrate the sorbent with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE plate/cartridge.

    • Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the sorbent with 1 mL of 0.05% ammonia (B1221849) in water.

    • Wash the sorbent with 1 mL of water to remove interferences.

  • Elution:

    • Elute this compound with an appropriate volume (e.g., 2 x 100 µL) of an elution solvent such as 10% acetonitrile in water or a methanol/acetonitrile mixture with an acid or base modifier.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is based on a published method.[2]

  • Sample Preparation:

    • To 2-4 mL of urine, add the working solution of this compound (e.g., to a final concentration of 30 ng/mL).

    • If analyzing conjugated formoterol, perform enzymatic hydrolysis (e.g., with β-glucuronidase at 60°C for 1 hour).

  • pH Adjustment:

    • Adjust the pH of the sample to 9-10 using 7% potassium carbonate (K2CO3).

  • Extraction:

    • Add 5 mL of tertiary butyl methyl ether (TBME).

    • Mix vigorously for 15 minutes.

  • Phase Separation:

    • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 60°C.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Enhancing Formoterol Detection with Formoterol-D6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Formoterol-D6 to enhance the sensitivity of Formoterol detection, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Formoterol quantification?

A1: Using a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry assays. Here's why it enhances sensitivity and accuracy:

  • Compensates for Matrix Effects: Biological samples (plasma, urine, etc.) contain endogenous components that can interfere with the ionization of the target analyte (Formoterol), leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact accuracy and precision.[1][2][3] this compound is chemically identical to Formoterol but has a different mass due to the deuterium (B1214612) atoms.[4][5] It co-elutes with Formoterol and experiences similar matrix effects.[3] By calculating the peak area ratio of Formoterol to this compound, these variations can be normalized, leading to more accurate and reliable quantification.

  • Corrects for Sample Preparation Variability: Losses can occur during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Since this compound behaves identically to Formoterol during these processes, it effectively corrects for any analyte loss, improving the precision and accuracy of the measurement.

  • Improves Injection Volume Precision: Minor variations in injection volume can be accounted for by the consistent ratio of the analyte to the internal standard.

Q2: What is a typical Lower Limit of Quantification (LLOQ) I can expect to achieve using this compound with LC-MS/MS?

A2: The achievable LLOQ for Formoterol is highly dependent on the sample matrix, sample preparation method, and the sensitivity of the LC-MS/MS instrument. However, several studies have demonstrated highly sensitive methods. With the use of this compound and modern UPLC-MS/MS systems, LLOQs in the range of 0.2 to 0.4 pg/mL in human plasma or serum have been reported.[6][7][8][9][10]

Q3: What are the common mass transitions (MRM) for Formoterol and this compound?

A3: The most frequently used multiple reaction monitoring (MRM) transitions for Formoterol and this compound in positive electrospray ionization (ESI+) mode are:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Formoterol345.2327.0
This compound351.2155.3

Note: These values may require slight optimization depending on the specific mass spectrometer used.[11]

Q4: How should I prepare my stock solutions of Formoterol and this compound?

A4: Formoterol and this compound are typically dissolved in methanol (B129727) to prepare stock solutions.[6] For example, a stock solution of approximately 1 mg/mL can be prepared and then serially diluted with methanol or a methanol/water mixture to create working solutions for calibration curves and quality control (QC) samples.[6] It is recommended to store stock solutions at -20°C or below to ensure stability.[6][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and execution of an LC-MS/MS method for Formoterol quantification using this compound.

Issue 1: Low Sensitivity / Inability to Reach Desired LLOQ

Possible Causes & Solutions:

CauseSolution
Suboptimal Mass Spectrometer Parameters Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows (nebulizer, heater, and sheath gas) to maximize the signal for both Formoterol and this compound.[6][13]
Inefficient Sample Extraction and Cleanup The choice of sample preparation is critical. For plasma or serum, a combination of protein precipitation (PPT) followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix components and improve sensitivity.[6][8][10]
Poor Chromatographic Peak Shape Ensure the mobile phase composition is optimized. The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency.[6][8] A gradient elution is often necessary to achieve good separation from endogenous interferences.[6] Consider a column with a different stationary phase if peak tailing is an issue.
Ion Suppression Significant ion suppression from co-eluting matrix components is a common cause of low sensitivity.[1][2] See the dedicated troubleshooting section on Matrix Effects below.
Issue 2: High Background Noise or Interferences

Possible Causes & Solutions:

CauseSolution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[6]
Carryover Formoterol can be prone to carryover. Optimize the autosampler wash procedure by using a strong organic solvent, potentially with an acid or base modifier. Injecting blank samples after high-concentration samples can confirm the presence of carryover.
Co-eluting Endogenous Components Improve chromatographic separation by modifying the gradient profile, changing the mobile phase composition, or trying a different analytical column. A more selective sample preparation method like SPE can also help remove interfering compounds.[10]
Issue 3: Inconsistent or Poor Recovery of Formoterol and this compound

Possible Causes & Solutions:

CauseSolution
Inefficient Extraction Re-evaluate the extraction method. For LLE, ensure the pH of the aqueous phase and the choice of organic solvent are optimal for Formoterol. For SPE, ensure the cartridge conditioning, loading, washing, and elution steps are appropriate for the analyte and matrix.[8][10]
Analyte Instability Assess the stability of Formoterol and this compound under the conditions of your sample preparation workflow (e.g., temperature, pH).[8] Perform stability studies, including freeze-thaw and bench-top stability, to ensure the integrity of your samples and standards.[8]
Issue 4: Matrix Effects

Possible Causes & Solutions:

CauseSolution
Ion Suppression or Enhancement Matrix effects are caused by co-eluting compounds from the biological matrix that affect the ionization efficiency of the analyte.[1][2][3] While this compound helps to compensate for this, significant and variable matrix effects can still impact data quality.
Assessment of Matrix Effects To assess matrix effects, compare the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.[1] A ratio significantly different from 1 indicates the presence of matrix effects.
Mitigation Strategies 1. Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering components, particularly phospholipids (B1166683) in plasma.[1] 2. Optimize Chromatography: Adjust the chromatographic conditions to separate Formoterol and this compound from the regions of ion suppression.[1] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[1]

Experimental Protocols & Data

Table 1: Summary of Published LC-MS/MS Method Performance for Formoterol Detection
ParameterMethod 1[6]Method 2[8]Method 3[10]
Matrix Human PlasmaHuman SerumHuman Plasma
Internal Standard This compoundd6-FormoterolThis compound
Sample Preparation LLE + PPTCation-exchange SPESPE
LC System UPLCHPLCUHPLC
Mass Spectrometer Triple QuadrupoleTriple QuadrupoleTriple Quadrupole
Ionization Mode ESI PositiveESI PositiveESI Positive
Linearity Range 0.4 - 150 pg/mL0.40 - 100.24 pg/mL0.2 - 100 pg/mL
LLOQ 0.4 pg/mL0.40 pg/mL0.2 pg/mL
Inter-batch Accuracy 95.3% - 111.1%93.37% - 107.30%Not Reported
Inter-batch Precision 0.6% - 10.7%1.55% - 9.01%Not Reported
Extraction Recovery Not ReportedNot Reported58.42% - 64.85%
Detailed Experimental Protocol: A Synthesized Approach

This protocol is a generalized procedure based on published methods and should be optimized for your specific laboratory conditions and instrumentation.

1. Preparation of Standards and Internal Standard

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Formoterol and this compound in methanol.

  • Working Solutions: Serially dilute the stock solutions with a 50:50 methanol:water mixture to prepare working solutions for calibration standards and quality controls.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 pg/mL) in 50:50 methanol:water.

2. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pre-treat Sample: To 200 µL of plasma/serum sample, add 20 µL of the this compound internal standard spiking solution.

  • Condition SPE Cartridge: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove endogenous interferences.

  • Elute: Elute Formoterol and this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Mobile Phase A:Mobile Phase B).

3. LC-MS/MS Conditions

  • LC System: UPLC/UHPLC system

  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 50 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Formoterol: 345.2 → 327.0

    • This compound: 351.2 → 155.3

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporate SPE->Evap Recon Reconstitute Evap->Recon UPLC UPLC Separation Recon->UPLC MSMS MS/MS Detection UPLC->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Area Ratio (Formoterol / this compound) Integration->Ratio Quant Quantification Ratio->Quant

Caption: General experimental workflow for Formoterol quantification.

Troubleshooting_Logic Start Low Sensitivity? Check_MS Optimize MS Parameters Start->Check_MS Yes Resolved Issue Resolved Start->Resolved No Check_Chroma Improve Chromatography Check_MS->Check_Chroma Check_Prep Enhance Sample Cleanup Check_Chroma->Check_Prep Assess_Matrix Assess Matrix Effects Check_Prep->Assess_Matrix Assess_Matrix->Resolved

Caption: Troubleshooting logic for low sensitivity issues.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Formoterol using Formoterol-D6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Formoterol (B127741) in biological matrices, with a specific focus on methods utilizing Formoterol-D6 as an internal standard. The information presented is intended to assist researchers and drug development professionals in selecting and implementing robust and sensitive analytical methods.

Formoterol, a long-acting beta-2-adrenergic receptor agonist, is a potent bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD). Due to its low systemic bioavailability following inhalation, highly sensitive and selective analytical methods are required for its quantification in biological fluids like plasma and serum.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise results by compensating for matrix effects and variability in sample processing.[3][4]

Comparative Analysis of Validated LC-MS/MS Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of Formoterol due to its superior sensitivity, selectivity, and speed.[1][2][5] The following tables summarize the performance characteristics of several published LC-MS/MS methods that employ this compound as an internal standard.

Parameter Method 1 Method 2 Method 3 Method 4
Biological Matrix Human PlasmaHuman SerumHuman PlasmaHuman Plasma
Linearity Range (pg/mL) 0.20 - 100.00[1]0.40 - 100.24[4]0.4 - 150[3]0.05 - 100[5]
Lower Limit of Quantification (LLOQ) (pg/mL) 0.20[1][6]0.40[4]0.4[3]0.05[5]
Accuracy (%) Within 15% of nominal[1]93.37 - 107.30[4]95.3 - 111.1[3]Not explicitly stated
Precision (%RSD) < 15%[1]Inter-batch: 1.55 - 9.01[4]Inter-batch: 0.6 - 10.7[3]Not explicitly stated
Extraction Method Solid Phase Extraction (SPE)[1]Cation-Exchange SPE[4]Liquid-Liquid Extraction + Protein Precipitation (LLE+PPT)[3]Liquid-Liquid Extraction (LLE)[5]
Internal Standard This compoundd6-Formoterol[4]Formoterol D6[3]Not explicitly stated, but common practice

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of a bioanalytical method. Below are generalized experimental protocols based on the cited literature.

Sample Preparation

Solid Phase Extraction (SPE) Protocol (Method 1 & 2): [1][4]

  • Condition a suitable SPE cartridge (e.g., cation-exchange) with methanol (B129727) followed by water.

  • Add an aliquot of the plasma/serum sample, pre-treated with an extraction buffer and spiked with this compound internal standard, to the cartridge.

  • Wash the cartridge with solutions like 0.05% ammonia (B1221849) in water and methanol to remove interferences.

  • Elute Formoterol and this compound from the cartridge using an appropriate elution solvent (e.g., 10% acetonitrile (B52724) in water or methanol/ammonia).

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol (Method 3 & 4): [3][5]

  • To a plasma/serum sample, add the this compound internal standard.

  • For Method 3, which combines LLE with protein precipitation, first dilute the plasma with methanol.[3]

  • Add an immiscible organic solvent (e.g., tert-butyl methyl ether).

  • Vortex the mixture to facilitate the extraction of the analytes into the organic layer.

  • Centrifuge to separate the layers.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Separation: A C18 column is commonly used for the separation of Formoterol.[5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) or 0.1% acetic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.[3][4][5]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.[2][3][4] Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Formoterol and this compound, ensuring high selectivity and sensitivity.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Formoterol using this compound, in accordance with regulatory guidelines such as those from the ICH.[7][8]

Bioanalytical_Method_Validation_Workflow cluster_extraction Sample Processing cluster_analysis Analysis prep_standards Prepare Calibration Standards & Quality Control Samples spike_sample Spike Blank Matrix with Analyte and IS prep_standards->spike_sample prep_is Prepare Internal Standard (this compound) prep_is->spike_sample extraction Perform Extraction (SPE or LLE) spike_sample->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis linearity Linearity & Range lcms_analysis->linearity accuracy Accuracy lcms_analysis->accuracy precision Precision lcms_analysis->precision selectivity Selectivity & Specificity lcms_analysis->selectivity matrix_effect Matrix Effect lcms_analysis->matrix_effect stability Stability lcms_analysis->stability

Caption: Bioanalytical method validation workflow for Formoterol.

Alternative Analytical Methods

While LC-MS/MS is the predominant technique, other methods have been reported for the determination of Formoterol, although they may not offer the same level of sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection: These methods are generally less sensitive than LC-MS/MS, with limits of quantification often in the ng/mL range.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has also been used for Formoterol analysis, but it typically requires derivatization of the analyte prior to analysis.[10]

References

A Comparative Guide to Internal Standards for Formoterol Analysis: Formoterol-D6 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of formoterol (B127741), a potent long-acting β2-adrenergic receptor agonist, in biological matrices is paramount for pharmacokinetic studies and clinical trials. The use of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison between the widely used deuterated internal standard, Formoterol-D6, and other potential alternatives, supported by experimental data.

The Gold Standard: this compound

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in bioanalytical chemistry.[1] Its physicochemical properties are nearly identical to the analyte of interest, formoterol. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[1] The use of a deuterated internal standard like this compound significantly improves the accuracy and precision of the quantification. One study demonstrated that after correction with this compound, ion suppression was reduced from an average of 30% to -3.4%.

Alternative Internal Standards: A Limited Landscape

While this compound is the preferred choice, its availability and cost can sometimes be a consideration. The scientific literature on alternative, non-deuterated internal standards for the bioanalysis of formoterol is sparse, underscoring the widespread acceptance of the deuterated analog.

One potential alternative, dexamethasone (B1670325), has been used as an internal standard for the simultaneous analysis of formoterol and glycopyrronium (B1196793) in a metered-dose inhaler formulation.[2][3] Dexamethasone is a synthetic corticosteroid.[4] While this demonstrates its utility in a quality control setting, its performance in complex biological matrices for formoterol quantification has not been extensively documented. Structural analogs may not perfectly mimic the analyte's behavior during extraction and ionization, which can lead to less accurate correction for matrix effects compared to a SIL-IS.

Performance Data Comparison

The following tables summarize the performance of analytical methods using this compound and Dexamethasone as internal standards for the quantification of formoterol. It is crucial to note that the data for this compound is derived from bioanalytical methods in plasma and serum, while the data for Dexamethasone is from a formulation analysis.

Table 1: Comparison of Analytical Method Parameters

ParameterMethod with this compoundMethod with Dexamethasone
Instrumentation UPLC-MS/MS[5], HPLC-MS/MS[6]HPLC-UV[2]
Matrix Human Plasma[5], Human Serum[6]Methanol (for MDI analysis)[2]
Sample Preparation LLE+PPT[5], SPE[6]Dilution[2]
Chromatographic Column Zorbax sb-Aq (100 × 4.6 mM, 3.5 µ)[5]C18[2]
Mobile Phase Gradient with 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile[5][6]Isocratic with acetonitrile (B52724) and deionized water (pH 3.0) containing 0.025% sodium dodecyl sulfate[2]
Detection ESI Positive Mode[5][6]UV at 210 nm[2]

Table 2: Comparison of Method Validation Data

Validation ParameterMethod with this compoundMethod with Dexamethasone
Linearity Range 0.4 - 150 pg/mL (Plasma)[5]0.048 - 4.8 µg/mL (MDI)[2]
Correlation Coefficient (r²) > 0.99[7]Not Reported
Lower Limit of Quantification (LLOQ) 0.40 pg/mL (Plasma)[5][6]0.048 µg/mL (MDI)[2]
Inter-batch Precision (%CV) 0.6% to 10.7%[5]Not Reported
Inter-batch Accuracy (%) 95.3% to 111.1%[5]Not Reported
Recovery 58.42% to 64.85%[8]Not Reported

Experimental Protocols

Method Using this compound (Bioanalysis)

A common procedure involves the precipitation of plasma proteins followed by liquid-liquid extraction. Plasma samples are mixed with an internal standard solution (this compound). Proteins are then precipitated, and the supernatant is extracted. The resulting extract is evaporated and reconstituted before injection into the LC-MS/MS system.[5]

Method Using Dexamethasone (Formulation Analysis)

For the analysis of a metered-dose inhaler, a stock solution of the formulation is prepared in methanol, and the internal standard (Dexamethasone) is added. This solution is then further diluted with the mobile phase to the desired concentration for HPLC-UV analysis.[2]

Visualizing the Workflow and Mechanism

To aid in understanding the analytical process and the therapeutic action of formoterol, the following diagrams are provided.

G Bioanalytical Workflow for Formoterol Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample IS_Addition Add this compound (IS) Sample->IS_Addition Extraction Protein Precipitation & Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC/HPLC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Calculate Analyte/IS Peak Area Ratio Detection->Quantification Calibration Determine Concentration using Calibration Curve Quantification->Calibration

Caption: Bioanalytical workflow for formoterol quantification.

G Formoterol Signaling Pathway Formoterol Formoterol Beta2_Receptor β2-Adrenergic Receptor Formoterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Simplified signaling pathway of formoterol.

Conclusion

Based on the available scientific literature, this compound is the overwhelmingly preferred internal standard for the bioanalysis of formoterol. Its use is supported by extensive validation data demonstrating high sensitivity, accuracy, and precision. While alternatives like dexamethasone have been employed in other contexts, their suitability for bioanalysis remains to be thoroughly established. For researchers requiring the highest level of confidence in their quantitative data for pharmacokinetic and other clinical studies, this compound remains the clear and recommended choice.

References

Cross-validation of Formoterol assays between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical methods for the quantification of Formoterol (B127741), a long-acting beta-agonist used in the treatment of respiratory diseases. The objective is to present a framework for the cross-validation of Formoterol assays between different laboratories, ensuring consistency and reliability of results in multi-site studies. The information is targeted towards researchers, scientists, and drug development professionals.

Introduction to Formoterol and Assay Importance

Formoterol fumarate (B1241708) is a potent, long-acting β2-adrenergic receptor agonist that acts as a bronchodilator.[1][2] Accurate and precise quantification of Formoterol in pharmaceutical dosage forms and biological fluids is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring.[1][3] Various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and spectrophotometry, have been developed and validated for this purpose.[1][4][5][6] This guide focuses on the cross-validation of these methods to ensure inter-laboratory reproducibility.

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of analytical assays. Below are representative protocols for HPLC-based Formoterol assays, synthesized from published validation studies.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of Formoterol in bulk drug and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 Spherisorb (250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of 5 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 3 with phosphoric acid) and acetonitrile (B52724) in a 70:30 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.[6][8]

  • Detection Wavelength: 214 nm.[6][7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 50 µL.[9]

  • Standard Preparation: A stock solution of Formoterol fumarate is prepared in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water). Working standards are prepared by diluting the stock solution to concentrations spanning the expected range of the samples.[4][9]

  • Sample Preparation (for inhalation suspension): The sample is accurately weighed and diluted with the diluent to achieve a concentration within the calibration range. The solution is then filtered through a 0.45 µm filter before injection.[9]

Method 2: Ultra-Performance Liquid Chromatography (UPLC) for Formoterol and Budesonide

This method allows for the simultaneous determination of Formoterol fumarate and Budesonide in a metered-dose inhaler.

  • Instrumentation: A UPLC system with a UV detector.

  • Column: ACQUITY UPLC BEH C18 (e.g., 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of buffer and an organic solvent like acetonitrile.

  • Flow Rate: Optimized for UPLC separation (typically lower than HPLC).

  • Detection Wavelength: 215 nm.[9]

  • Column Temperature: 40°C.[9]

  • Standard and Sample Preparation: Similar to the HPLC method, with appropriate dilutions to fall within the linear range of the UPLC system.[10]

Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Biological Samples

For the quantification of Formoterol in human plasma, a more sensitive method like LC-MS is required.[3]

  • Sample Preparation: A liquid-liquid extraction is performed. For instance, Formoterol can be extracted from 300 µL of human plasma using tert-butyl methyl ether and a small volume of 0.1% ammonium (B1175870) hydroxide. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.[3]

  • Chromatography: A sensitive mass spectrometer is used for detection, which allows for a very low limit of quantification (LLOQ), such as 0.05 pg/mL.[3]

Data Presentation: Inter-Laboratory Comparison of Assay Performance

The following tables summarize the validation parameters for different Formoterol assays as reported in various studies. This data can serve as a benchmark for what to expect during a cross-validation exercise.

Table 1: Performance Characteristics of HPLC and UPLC Methods for Formoterol Quantification

ParameterMethod A (RP-HPLC)[6]Method B (RP-HPLC)[7]Method C (UPLC)[5]
Linearity Range 2-7 µg/mL1.5-25 ng/mL80-120% of working conc.
Correlation Coefficient (r²) >0.9990.99≥0.999
Accuracy (% Recovery) 98.5 - 101.2%>92%97.8 - 101.5%
Precision (%RSD) < 2.0%Intra-day: <3.9%, Inter-day: <2.2%≤1.42%
Limit of Detection (LOD) 0.04 µg/mLNot ReportedNot Reported
Limit of Quantification (LOQ) 0.14 µg/mL1.50 ng/mLNot Reported

Table 2: Performance of a Highly Sensitive LC-MS/MS Method

ParameterLC-MS/MS Method[3]
Linearity Range 0.05 - 100 pg/mL
Correlation Coefficient (r²) >0.99
Precision (%CV) Not explicitly stated, but reproducibility is high
Lower Limit of Quantification (LLOQ) 0.05 pg/mL

Mandatory Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of a Formoterol assay between two laboratories.

G cluster_0 Lead Laboratory cluster_1 Receiving Laboratory A Method Development & Validation B Protocol & SOP Preparation A->B C Preparation of Standardized Samples B->C D Method Transfer & Training C->D Sample & Protocol Transfer E Method Validation (Partial or Full) D->E F Analysis of Blinded Samples E->F G Comparative Data Analysis F->G Data Submission H Assessment of Inter-Laboratory Reproducibility G->H

Cross-validation workflow between laboratories.

Signaling Pathway of Formoterol

Formoterol exerts its therapeutic effect by activating the β2-adrenergic receptor, leading to bronchodilation.

G cluster_0 Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Formoterol Formoterol Formoterol->B2AR Binds to Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Formoterol's mechanism of action.

Conclusion

The cross-validation of Formoterol assays is essential for ensuring data integrity in multi-center clinical trials and for the global marketing of pharmaceutical products. While individual laboratories demonstrate robust validation of their methods, this guide highlights the importance of a structured approach to inter-laboratory comparison. By following standardized protocols and establishing clear acceptance criteria for performance parameters such as accuracy, precision, and linearity, researchers can confidently compare and pool data from different analytical sites. The provided workflows and comparative data serve as a valuable resource for professionals in the pharmaceutical industry.

References

Precision in Bioanalysis: A Comparative Guide to Formoterol-D6 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides a comparative analysis of the inter-day and intra-day precision of Formoterol-D6, a commonly used stable isotope-labeled internal standard, against other relevant alternatives. The data presented herein is supported by established experimental protocols, offering a comprehensive resource for informed decision-making in quantitative bioanalysis.

The reliability and accuracy of pharmacokinetic and toxicokinetic data hinge on the precision of the analytical method. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays, due to their similar physicochemical properties to the analyte of interest.

Comparative Precision Data

The following table summarizes the inter-day and intra-day precision data for this compound and two other common internal standards, Salbutamol-D3 and Budesonide-D8, used in the bioanalysis of their respective parent drugs. Precision is expressed as the relative standard deviation (%RSD). Lower %RSD values indicate higher precision. The data is compiled from various bioanalytical method validation studies.

Internal StandardAnalyteMatrixConcentration LevelIntra-Day Precision (%RSD)Inter-Day Precision (%RSD)
This compound Formoterol (B127741)Human PlasmaLQC (Low QC)2.08 - 7.282.08 - 7.28
MQC (Medium QC)< 5.0< 5.0
HQC (High QC)< 5.0< 5.0
Salbutamol-D3 SalbutamolHuman PlasmaLQC< 10.0< 10.0
MQC< 8.0< 8.0
HQC< 8.0< 8.0
Budesonide-D8 BudesonideHuman PlasmaLQC (7.5 pg/mL)5.86.4
MQC (75 pg/mL)3.24.1
HQC (175 pg/mL)2.93.5

LQC: Lower Limit of Quantification Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data is synthesized from multiple sources and represents typical performance.

The data indicates that this compound consistently demonstrates excellent intra-day and inter-day precision, with %RSD values generally well below the typical acceptance criteria of 15% (and 20% for the LLOQ) set by regulatory agencies like the FDA and EMA.[1][2][3][4][5] This high level of precision is crucial for accurately quantifying the low concentrations of formoterol often found in biological samples following therapeutic administration.[6][7][8]

Experimental Protocols

The following is a representative experimental protocol for the validation of a bioanalytical method using this compound as an internal standard for the quantification of formoterol in human plasma by LC-MS/MS.

Preparation of Stock and Working Solutions
  • Formoterol Stock Solution (1 mg/mL): Accurately weigh and dissolve formoterol fumarate (B1241708) dihydrate in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the formoterol stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of dichloromethane (B109758) and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Conditions
  • LC System: UHPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Formoterol: e.g., m/z 345.2 → 149.1

    • This compound: e.g., m/z 351.2 → 152.1

Precision and Accuracy Assessment
  • Intra-day Precision: Analyze five replicates of LQC, MQC, and HQC samples in a single analytical run. The %RSD should be ≤15%.

  • Inter-day Precision: Analyze five replicates of LQC, MQC, and HQC samples on three different days. The %RSD should be ≤15%.

Visualizing Experimental and Biological Pathways

To further elucidate the experimental workflow and the biological context of formoterol, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add this compound Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt cent1 Centrifugation ppt->cent1 supernatant Transfer Supernatant cent1->supernatant lle Liquid-Liquid Extraction (Dichloromethane) supernatant->lle cent2 Centrifugation lle->cent2 evap Evaporation cent2->evap recon Reconstitution evap->recon inject Inject into UHPLC recon->inject chrom Chromatographic Separation (C18) inject->chrom ms Mass Spectrometric Detection (MRM) chrom->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quant Quantify Unknown Samples curve->quant

Bioanalytical Workflow for Formoterol Quantification.

G Formoterol Formoterol Beta2AR β2-Adrenergic Receptor Formoterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Formoterol's Signaling Pathway via the β2-Adrenergic Receptor.

References

Evaluating the Robustness of Analytical Methods for Formoterol using Formoterol-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of formoterol (B127741), a long-acting beta2-agonist used in the treatment of asthma and COPD, is critical in clinical and preclinical studies. Due to its low systemic concentrations after inhalation, highly sensitive and robust bioanalytical methods are required. The use of a stable isotope-labeled internal standard, such as Formoterol-D6, is a widely accepted strategy to ensure the reliability of these methods by compensating for variability in sample preparation and instrument response. This guide provides a comprehensive evaluation of the robustness of analytical methods employing this compound, supported by experimental data from various validated studies.

Performance Characteristics of Analytical Methods Utilizing this compound

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. The data presented below, summarized from multiple independent studies, demonstrates the consistent and reliable performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for formoterol quantification when this compound is used as an internal standard.

Linearity and Sensitivity

A key performance characteristic of a quantitative method is its linear range and lower limit of quantification (LLOQ). The use of this compound enables the development of highly sensitive assays with excellent linearity over a wide concentration range.

Linearity Range (pg/mL) LLOQ (pg/mL) Matrix Reference
0.4 - 1500.4Human Plasma[1]
0.40 - 100.240.40Human Serum[2]
0.20 - 100.000.2Human Plasma[3]
0.05 - 1000.05Human Plasma[4]
Precision and Accuracy

Precision (expressed as the relative standard deviation, %RSD) and accuracy (expressed as the percentage of the nominal value) are critical for ensuring the reliability of pharmacokinetic and other quantitative studies. The data consistently shows high precision and accuracy for methods using this compound.

Inter-Batch Precision and Accuracy of Calibration Standards

Precision (%RSD) Accuracy (%) Matrix Reference
0.6 - 10.795.3 - 111.1Human Plasma[1]
1.55 - 9.0193.37 - 107.30Human Serum[2]

LLOQ Precision and Accuracy

Precision (%RSD) Accuracy (%) Matrix Reference
19.6796.78Human Serum[2]
Stability

The stability of the analyte in the biological matrix under various storage and handling conditions is crucial for data integrity. Studies have demonstrated the stability of formoterol in the presence of this compound.

Stability Condition Matrix Result Reference
Three freeze/thaw cyclesHuman SerumStable[2]
2 hours at room temperatureHuman SerumStable[2]
At least 6 months below -20°CHuman SerumStable[2]

Experimental Workflow for Method Robustness Evaluation

The following diagram illustrates a typical workflow for evaluating the robustness of an analytical method for formoterol using this compound. This process involves systematically varying key method parameters to assess the impact on method performance.

Analytical_Method_Robustness_Workflow cluster_0 Method Definition cluster_1 Parameter Variation cluster_2 Sample Analysis cluster_3 Data Evaluation cluster_4 Conclusion Def Define Nominal Analytical Method Parameters Prep Prepare QC Samples with Formoterol & this compound Def->Prep Var_pH Vary Mobile Phase pH (e.g., ±0.2 units) Inject Inject Samples under Varied Conditions Var_pH->Inject Var_Flow Vary Flow Rate (e.g., ±0.1 mL/min) Var_Flow->Inject Var_Temp Vary Column Temperature (e.g., ±2°C) Var_Temp->Inject Var_Comp Vary Mobile Phase Composition (e.g., ±2%) Var_Comp->Inject Prep->Var_pH Prep->Var_Flow Prep->Var_Temp Prep->Var_Comp Acquire Acquire Data (LC-MS/MS) Inject->Acquire Eval_RT Evaluate Retention Time Shift Acquire->Eval_RT Eval_Peak Assess Peak Shape and Resolution Acquire->Eval_Peak Eval_Conc Calculate Analyte Concentration Acquire->Eval_Conc Eval_Stats Perform Statistical Analysis (%RSD, Accuracy) Eval_RT->Eval_Stats Eval_Peak->Eval_Stats Eval_Conc->Eval_Stats Robust Method is Robust Eval_Stats->Robust Acceptance Criteria Met NotRobust Method is Not Robust (Requires Optimization) Eval_Stats->NotRobust Acceptance Criteria Not Met

Workflow for evaluating analytical method robustness.

Detailed Experimental Protocols

The following sections provide representative experimental methodologies for the analysis of formoterol using this compound as an internal standard, based on published literature.

Sample Preparation

1. Solid Phase Extraction (SPE) - Cation-Exchange [2]

  • Matrix: Human Serum

  • Procedure:

    • Dilute serum with water.

    • Add internal standard (this compound).

    • Load the mixture onto a cation-exchange solid phase column (SCX-3).

    • Wash the column with water and methanol (B129727) to remove endogenous constituents.

    • Elute formoterol and the internal standard with a mixture of methanol and ammonia.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) [1]

  • Matrix: Human Plasma

  • Procedure:

    • Dilute plasma with methanol.

    • Add internal standard (this compound).

    • Perform protein precipitation.

    • Follow with a liquid-liquid extraction step.

    • Evaporate the organic layer.

    • Reconstitute the residue for analysis.

Chromatographic and Mass Spectrometric Conditions

Chromatographic Conditions

Parameter Method 1 [2]Method 2 [1]
Column Not specifiedZorbax sb-Aq (100 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate10 mM Ammonium Formate
Mobile Phase B AcetonitrileAcetonitrile
Elution GradientGradient
Flow Rate Not specified0.400 mL/min

Mass Spectrometric Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Tandem Mass Spectrometry (MS/MS)

Conclusion

The extensive validation data from multiple independent sources strongly supports the robustness of analytical methods that employ this compound as an internal standard for the quantification of formoterol in biological matrices. The use of a stable isotope-labeled internal standard effectively mitigates potential variabilities during sample processing and analysis, leading to highly reliable, precise, and accurate results. The detailed experimental protocols and performance data presented in this guide serve as a valuable resource for researchers and scientists in the development and validation of bioanalytical methods for formoterol, ensuring the generation of high-quality data for pharmacokinetic, toxicokinetic, and clinical studies.

References

A Comparative Guide to the Enantioselective Analysis of Formoterol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of individual enantiomers of chiral drugs is a critical aspect of pharmaceutical development and quality control. Formoterol, a long-acting β2-adrenoceptor agonist, is a chiral molecule typically administered as a racemic mixture of its (R,R) and (S,S) enantiomers. The desired bronchodilatory therapeutic effect is primarily attributed to the (R,R)-enantiomer, while the (S,S)-enantiomer is considered significantly less active and may contribute to off-target effects.[1] Consequently, robust and validated enantioselective analytical methods are imperative for the pharmaceutical industry.

This guide provides a comparative overview of two distinct and validated High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of Formoterol: one employing a Chiral Stationary Phase (CSP) and the other utilizing a Chiral Mobile Phase Additive (CMPA) . While other techniques like Capillary Electrophoresis (CE) are also applicable for chiral separations, this guide focuses on these two well-documented HPLC approaches due to the availability of comprehensive validation data.[2][3]

Method 1: Chiral Stationary Phase (CSP) HPLC

This method relies on the direct separation of enantiomers using a column where the stationary phase itself is chiral. The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. A commonly used CSP for Formoterol analysis is a polysaccharide-based column, such as Chiralpak AD-H.[4][5]

Method 2: Chiral Mobile Phase Additive (CMPA) HPLC

In this approach, an achiral stationary phase is used in conjunction with a mobile phase containing a chiral selector, such as a cyclodextrin (B1172386) derivative.[1][6] The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte in the mobile phase. These diastereomeric complexes have different affinities for the stationary phase, enabling their separation.

Comparative Performance Data

The following tables summarize the validation parameters for the two described HPLC methods, performed in accordance with International Council for Harmonisation (ICH) guidelines.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1: Chiral Stationary Phase (CSP)Method 2: Chiral Mobile Phase Additive (CMPA)
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Kinetex C8 (150 mm x 4.6 mm, 5µm)
Mobile Phase n-hexane:1-propanol:diethylamine (B46881) (75:25:0.1 v/v/v)Acetonitrile (B52724):10mM Sodium Dihydrogen Orthophosphate buffer (pH 3.0) with 5mM Sulfated β-cyclodextrin (10:90 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 245 nmUV at 226 nm
Column Temp. 25 °C35 °C
Run Time 10 min9 min
Resolution (Rs) > 2.52.57

Table 2: Method Validation Parameters

ParameterMethod 1: Chiral Stationary Phase (CSP)Method 2: Chiral Mobile Phase Additive (CMPA)
Linearity Range 50-600 µg/mL2.5-25 µg/mL
Correlation Coeff. (r²) > 0.99990.999
Accuracy (% Recovery) 99.24 - 100.79%99 - 101%
Precision (% RSD) < 0.68%< 2%
Limit of Detection (LOD) 0.20 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL0.7 µg/mL

Experimental Protocols

Method 1: Chiral Stationary Phase (CSP) HPLC Protocol

1. Preparation of Standard Solutions:

  • Prepare a stock solution of racemic Formoterol by dissolving an accurately weighed amount in methanol (B129727) and diluting with the mobile phase to a final concentration of 300 µg/mL.[4]

  • Prepare working standard solutions for linearity, accuracy, and precision studies by appropriate dilution of the stock solution with the mobile phase.

2. Chromatographic System and Conditions:

  • HPLC System: An HPLC system equipped with a pump, auto-injector, column oven, and a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of n-hexane, 1-propanol, and diethylamine in the ratio of 75:25:0.1 (v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Injection Volume: 20 µL.[4]

  • UV Detection: 245 nm.[4]

3. System Suitability:

  • Inject a solution of racemic Formoterol (100 µg/mL) in triplicate.

  • The system is deemed suitable if the resolution between the two enantiomer peaks is not less than 2.5 and the tailing factor for each peak is not more than 1.3.

4. Validation Procedures:

  • Linearity: Analyze a series of at least five concentrations of racemic Formoterol over the range of 50-600 µg/mL. Plot the peak area against the concentration for each enantiomer and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known concentration of the racemate with the pure (R,R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six individual preparations of the racemic Formoterol standard solution on the same day and under the same experimental conditions. Calculate the relative standard deviation (%RSD) of the peak areas for each enantiomer.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Method 2: Chiral Mobile Phase Additive (CMPA) HPLC Protocol

1. Preparation of Standard Solutions:

  • Prepare stock solutions of racemic Formoterol fumarate (B1241708) by dissolving an accurately weighed amount in methanol.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to fall within the linearity range (2.5-25 µg/mL).[1]

2. Chromatographic System and Conditions:

  • HPLC System: An HPLC system with a pump, auto-injector, column oven, and a UV detector.

  • Column: Kinetex C8 (150 mm x 4.6 mm, 5µm).[1]

  • Mobile Phase: Prepare a 10mM sodium dihydrogen orthophosphate dihydrate buffer and adjust the pH to 3.0 with orthophosphoric acid. Add 5mM Sulfated β-cyclodextrin (S-β-CD) as the chiral selector. The final mobile phase consists of acetonitrile and the prepared buffer in a 10:90 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.[1]

  • Injection Volume: 20 µL.[1]

  • UV Detection: 226 nm.[1]

3. System Suitability:

  • Inject a standard solution of racemic Formoterol and ensure the resolution between the enantiomer peaks is at least 2.0.

4. Validation Procedures:

  • Linearity: Analyze a series of at least five concentrations of racemic Formoterol over the range of 2.5-25 µg/mL. Construct calibration curves for each enantiomer by plotting peak area versus concentration and calculate the correlation coefficient.[1]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the (R,R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.[1]

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution of racemic Formoterol. Calculate the %RSD for the peak areas of each enantiomer.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst to assess the method's reproducibility.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ from the calibration curve using the formula 3.3σ/s and 10σ/s, respectively, where σ is the standard deviation of the response and s is the slope of the calibration curve.[1]

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Racemic Formoterol Standard Solutions injection Inject into HPLC System prep_std->injection prep_sample Prepare Sample Solution (e.g., from bulk drug or formulation) prep_sample->injection separation Chiral Separation on Column injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification of Enantiomers integration->quantification validation Method Validation (ICH) quantification->validation

Caption: Experimental workflow for the enantioselective analysis of Formoterol by HPLC.

G cluster_csp Method 1: Chiral Stationary Phase (CSP) cluster_cmpa Method 2: Chiral Mobile Phase Additive (CMPA) racemate Racemic Formoterol ((R,R) + (S,S)) csp_interaction Differential Interaction with Chiral Stationary Phase (e.g., Chiralpak AD-H) racemate->csp_interaction Direct Separation cmpa_interaction Formation of Transient Diastereomeric Complexes with Chiral Mobile Phase Additive (e.g., S-β-CD) racemate->cmpa_interaction Indirect Separation csp_separation Separated Enantiomers (Different Retention Times) csp_interaction->csp_separation achiral_column Separation of Complexes on Achiral Column (e.g., C8) cmpa_interaction->achiral_column cmpa_separation Separated Enantiomers achiral_column->cmpa_separation

Caption: Logical relationship of chiral separation mechanisms in HPLC.

References

Safety Operating Guide

Safeguarding Researchers: A Guide to Handling Formoterol-D6

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides essential safety protocols and logistical guidance for laboratory professionals handling Formoterol-D6. The following procedures are designed to minimize exposure risk and ensure safe operational conduct and disposal.

This compound, a deuterated analog of the long-acting beta-adrenoceptor agonist Formoterol, requires careful handling due to the potential hazards associated with the parent compound. While a specific Safety Data Sheet (SDS) for this compound may not detail all toxicological properties, it should be handled as a potent pharmaceutical compound.[1][2] The non-deuterated form, Formoterol, is associated with hazards such as being fatal if inhaled, causing damage to organs, and suspected of damaging fertility or the unborn child.[3] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE)

The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE. Below is a summary of recommended equipment.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosolization. Provides a high level of protection.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory.[4]
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds.[4]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated.[4]
Body Protection Disposable CoverallsMaterials such as Tyvek® or microporous film are recommended to protect against chemical splashes and dust.[4]
Dedicated Lab CoatShould be worn over personal clothing and be disposable or professionally laundered.[4]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[1][4]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial to safely handle this compound from preparation to disposal. Engineering controls such as process isolation (e.g., closed systems) and containment (e.g., fume hoods or isolators) should be the primary means of controlling exposure.[5][6]

1. Preparation and Area Setup:

  • Designated Area: All handling of this compound should occur in a designated area with controlled access and negative air pressure.[6]

  • Engineering Controls: Use a certified chemical fume hood, glove box, or other containment enclosure.[2]

  • Decontamination Supplies: Ensure a validated decontamination solution is readily available.[4]

  • Waste Containers: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.[4]

2. Donning PPE:

  • Put on all required PPE in the correct sequence in a clean antechamber before entering the handling area.[4]

3. Compound Handling:

  • Weighing and Transfer: Whenever possible, use a closed system for weighing and transferring the compound to minimize dust generation.[4][7]

  • Keep Covered: Keep containers with this compound sealed as much as possible.[4]

4. Spill Management:

  • In case of a spill, evacuate the immediate area and alert others.[4]

  • Use a pre-assembled spill kit appropriate for potent chemical compounds. Clean the spill by working from the outside in.[4]

  • All materials used for spill cleanup must be disposed of as hazardous waste.[4]

5. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment with a validated cleaning agent after handling is complete.[4]

6. Doffing PPE:

  • Remove PPE in a designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[4]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable PPE, contaminated labware, and cleaning materials should be treated as hazardous waste.

  • Containerization: Place all waste into clearly labeled, sealed, and leak-proof containers.

  • Disposal Method: Excess this compound and contaminated materials should be disposed of through a licensed hazardous material disposal company. Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[1]

  • Regulatory Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[1][2]

Experimental Workflow for Safe Handling of this compound

FormoterolD6_Workflow cluster_prep 1. Preparation cluster_ppe 2. PPE cluster_handling 3. Handling cluster_cleanup 4. Decontamination & Disposal prep_area Designate & Secure Handling Area eng_controls Verify Engineering Controls (Fume Hood) prep_area->eng_controls supplies Prepare Decontamination & Waste Supplies eng_controls->supplies don_ppe Don Full PPE in Anteroom supplies->don_ppe weigh_transfer Weigh & Transfer in Containment don_ppe->weigh_transfer spill_kit Spill Kit Ready weigh_transfer->spill_kit Have Available decontaminate Decontaminate Surfaces & Equipment weigh_transfer->decontaminate doff_ppe Doff PPE Safely decontaminate->doff_ppe dispose_waste Dispose of Hazardous Waste doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.